molecular formula C15H27NO3 B009582 ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE CAS No. 107202-62-0

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Cat. No.: B009582
CAS No.: 107202-62-0
M. Wt: 269.38 g/mol
InChI Key: JRMDRWOEBLIOTE-QWHCGFSZSA-N
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Description

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE (CAS 107202-62-0) is a high-value, chiral building block extensively utilized in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol, is characterized by its white, powdered appearance and a specific optical rotation of [a]D²⁵ = -15 ± 1° (C=1 in EtOH). Its stringent purity of ≥99% (HPLC) ensures reliability and reproducibility in sensitive experimental applications. Key Research Applications: Peptide Synthesis: Serves as a critical building block for constructing complex peptides, particularly in the synthesis of cyclic peptides that exhibit enhanced metabolic stability and targeted bioactivity. Drug Development: Plays a crucial role in the pharmaceutical industry for designing and developing novel drug candidates. Its unique structure is instrumental in creating compounds that can target specific biological pathways with high selectivity. Bioconjugation: Used in bioconjugation strategies to facilitate the attachment of biomolecules to surfaces, polymers, or other molecules. This application is vital for developing targeted therapies, diagnostic assays, and biomaterials. Organic Synthesis: The highly strained, three-membered epoxide ring acts as a versatile electrophile, enabling regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles (e.g., amines, alcohols, azides) under acidic or basic conditions. This allows for the precise introduction of functional groups and the construction of complex molecular architectures. Protein Interaction Studies: Employed as a tool in chemical biology to study protein-ligand interactions, providing key insights into molecular recognition processes and aiding in the rational design of more effective therapeutic agents. The presence of the N-Boc (tert-butoxycarbonyl) protecting group safeguards the amine functionality during synthetic manipulations, allowing for selective deprotection under mild acidic conditions when needed. Researchers are advised to store this product at 0–8°C to maintain its stability and purity over time. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDRWOEBLIOTE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431251
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107202-62-0
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architectonics of Irreversible Inhibition: A Technical Guide to the Mechanism of N-Boc Protected Amino Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of protease inhibition, N-Boc protected amino epoxides represent a pivotal class of molecules. Their capacity for potent and irreversible inactivation of cysteine proteases has cemented their role as invaluable research tools and promising therapeutic scaffolds. This guide provides an in-depth exploration of their core mechanism of action, grounded in established biochemical principles and supported by field-proven methodologies.

Introduction: The Strategic Design of Covalent Inhibitors

Cysteine proteases, a ubiquitous class of enzymes, play critical roles in a myriad of physiological and pathological processes, from protein turnover to apoptosis and viral replication.[1] Their catalytic activity is predicated on a highly reactive cysteine residue within the enzyme's active site.[1] N-Boc protected amino epoxides are meticulously designed to exploit this catalytic machinery, acting as mechanism-based irreversible inhibitors.[2]

The design of these inhibitors is a testament to strategic molecular engineering. It incorporates three key features:

  • A Peptide-like Scaffold: This component, often composed of one or more amino acid residues, serves to guide the inhibitor to the active site of the target protease by mimicking the natural substrate. This interaction is crucial for the initial, non-covalent binding event.

  • The Epoxide "Warhead": This highly strained, three-membered ring is the electrophilic component responsible for the irreversible inactivation of the enzyme.[2]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis.[3] While its primary role is to prevent unwanted reactions at the N-terminus during the synthesis of the inhibitor's peptide backbone, its presence in the final molecule can influence solubility and binding characteristics.[4][]

The Stepwise Mechanism of Irreversible Inhibition

The inactivation of a cysteine protease by an N-Boc protected amino epoxide is a multi-step process that culminates in the formation of a stable covalent bond. This mechanism can be dissected into three key phases:

Initial Reversible Binding (E•I Complex Formation)

The process begins with the inhibitor reversibly binding to the active site of the cysteine protease to form an initial enzyme-inhibitor complex (E•I).[6] The specificity and affinity of this initial binding are largely dictated by the peptide-like portion of the inhibitor, which engages in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate-binding pockets (S-sites) of the protease.[7]

Acid-Catalyzed Epoxide Ring Opening

Once the inhibitor is positioned within the active site, the catalytic machinery of the protease facilitates the subsequent steps. A key feature of the cysteine protease active site is a histidine residue that acts as a general base, deprotonating the active site cysteine to a more nucleophilic thiolate anion. Concurrently, an oxyanion hole, formed by backbone amides, can stabilize developing negative charges. In the context of epoxide inhibition, a proton source in the active site, often the protonated histidine, is proposed to protonate the epoxide oxygen. This protonation further activates the epoxide ring, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Covalent Adduct Formation (E-I Complex)

The highly nucleophilic thiolate of the active site cysteine then attacks one of the electrophilic carbons of the protonated epoxide ring.[2] This results in the opening of the epoxide and the formation of a stable thioether bond between the inhibitor and the enzyme.[6] This covalent modification of the active site cysteine permanently inactivates the enzyme.[1]

The following diagram illustrates this intricate, step-by-step mechanism:

Mechanism_of_Action Mechanism of Covalent Inhibition by N-Boc Protected Amino Epoxides cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Binding cluster_3 Protonation & Attack cluster_4 Irreversible Inhibition Cys Cys-SH EI_Complex E•I Complex (Non-covalent) His His-Im Inhibitor N-Boc-AA-Epoxide Inhibitor->EI_Complex Protonation Protonation of Epoxide Oxygen EI_Complex->Protonation Positioning in Active Site Attack Nucleophilic Attack by Cys-S⁻ Protonation->Attack Activation Covalent_Adduct E-I Covalent Adduct (Thioether Bond) Attack->Covalent_Adduct Covalent Bond Formation

Caption: A workflow diagram illustrating the mechanism of covalent inhibition.

Experimental Validation of the Mechanism

The elucidation of this mechanism is the result of a confluence of biochemical and biophysical techniques. The following protocols provide a framework for the experimental validation of the interaction between N-Boc protected amino epoxides and cysteine proteases.

Kinetic Analysis of Irreversible Inhibition

The kinetics of irreversible inhibition are typically characterized by determining the inhibition constant (Ki) and the rate of inactivation (kinact).[6]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target cysteine protease and the N-Boc protected amino epoxide inhibitor in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA).

  • Incubation: Incubate the enzyme with various concentrations of the inhibitor at a constant temperature (e.g., 25°C).

  • Time-Point Sampling: At specific time intervals, withdraw aliquots from the incubation mixture.

  • Activity Assay: Immediately dilute the aliquots into a solution containing a fluorogenic substrate for the protease (e.g., Z-FR-AMC for cathepsins).

  • Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (kobs). A secondary plot of kobs versus the inhibitor concentration will yield kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[8]

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is a powerful tool for confirming the formation of a covalent adduct and identifying the site of modification.[9]

Step-by-Step Protocol:

  • Inhibition Reaction: Incubate the cysteine protease with a slight excess of the N-Boc protected amino epoxide to ensure complete modification.

  • Sample Preparation: Denature the protein, reduce any remaining disulfide bonds, and alkylate free cysteines that were not modified by the inhibitor.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including a modification on the active site cysteine corresponding to the mass of the N-Boc protected amino epoxide. The identification of a peptide with this specific mass shift confirms the covalent modification. Fragmentation analysis (MS/MS) will pinpoint the exact cysteine residue that has been modified.[10]

X-ray Crystallography for Structural Elucidation

Co-crystallization of the inhibitor with the target protease can provide atomic-level detail of the covalent adduct and the binding interactions.

Step-by-Step Protocol:

  • Complex Formation: Incubate the purified cysteine protease with the N-Boc protected amino epoxide inhibitor to form the covalent complex.

  • Crystallization Screening: Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protease. Refine the model to fit the electron density, which should clearly show the covalent linkage between the inhibitor and the active site cysteine.

Quantitative Data Summary

The potency of N-Boc protected amino epoxide inhibitors can vary significantly depending on the specific amino acid sequence and the target protease. The following table provides a summary of representative inhibition data for related compounds.

InhibitorTarget ProteaseInhibition Constant (Ki or IC50)Reference
Boc-L-Tyr(Bzl)-OHSoluble Epoxide Hydrolase (human)KI in low micromolar range[11]
Z-Arg-Lys-AOMKCathepsin B (pH 7.2)IC50 = 20 nM[12]
Z-Glu-Lys-AOMKCathepsin B (pH 7.2)KI = 2300 nM[12][13]
BOC-Leu-Gly-(S, S+R,R)-Azi-(OEt)2Cathepsin LPotent Inhibitor[14]

Conclusion: A Versatile Tool for Protease Research and Drug Discovery

N-Boc protected amino epoxides are a powerful class of irreversible cysteine protease inhibitors. Their mechanism of action, a well-orchestrated sequence of reversible binding followed by covalent modification, makes them highly effective tools for studying enzyme function and for the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for characterizing their interactions with target proteases, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.
  • Greenbaum, D. C., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & biology, 7(8), 569-581.
  • Brömme, D., & Demuth, H. U. (1999). New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2, 3-dicarboxylic acid. Journal of medicinal chemistry, 42(4), 593-602. [Link]

  • Arat, R. O., & Thompson, P. R. (2014). A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of medicinal chemistry, 57(11), 4787-4799. [Link]

  • Hasumi, M., Morisseau, C., Inaba, R., Feng, C., & Hammock, B. D. (2019). N-Substituted amino acid inhibitors of the phosphatase domain of the soluble epoxide hydrolase. Biochemical and biophysical research communications, 515(1), 248-253. [Link]

  • Güttschow, M., & Neumann, U. (2020). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Molecules, 25(19), 4471. [Link]

  • Wiesner, J., Resemann, A., & Evans, C. (2015). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Bioanalysis, 7(14), 1763-1780.
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  • Foley, C. A., Potempa, J., Goustin, A. S., & Sexton, J. Z. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. ACS chemical biology, 16(9), 1646-1657. [Link]

  • Foley, C. A., Potempa, J., Goustin, A. S., & Sexton, J. Z. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology, 16(9), 1646-1657. [Link]

  • Stepanenko, Y. D., & Stepanenko, O. V. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert review of proteomics, 15(9), 749-762.
  • Agami, C., Couty, F., & Puchot, C. (2002).
  • Weerapana, E., & Cravatt, B. F. (2007). Mass spectrometry characterization of peptides with N-Boc-S-benzyl-D-cysteine.
  • Geoghegan, K. F., & Johnson, K. A. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Metabolites, 11(9), 593. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Albeck, A., & Kliper, S. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. The Biochemical journal, 346 Pt 2(Pt 2), 537–540. [Link]

  • Schirmeister, T., Schmenger, T., & Krauth-Siegel, R. L. (2000). Epoxysuccinyl peptide-derived affinity labels for cathepsin B. FEBS letters, 482(1-2), 91-96. [Link]

  • Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules (Basel, Switzerland), 25(4), 813. [Link]

  • Pfizer Inc. (2023). Process for making cysteine protease inhibitors and compounds provided by that process.
  • Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances. (2024). [Link]

  • Hook, V., Funkelstein, L., Lu, D., Bark, S., Wegrzyn, J., & Hook, G. (2012). Cathepsin B dipeptidyl carboxypeptidase and endopeptidase activities demonstrated across a broad pH range. Biochemistry, 51(19), 4038-4047. [Link]

  • Asgian, J. L., James, K. E., Li, Z. Z., Carter, W., Barrett, A. J., Mikolajczyk, J., Salvesen, G. S., & Powers, J. C. (2002). Aza-peptide epoxides: a new class of inhibitors selective for clan CD cysteine proteases. Journal of medicinal chemistry, 45(23), 4958–4960. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022). Molecules, 27(8), 2541. [Link]

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  • RCSB PDB. (n.d.). 9PAP: STRUCTURE OF PAPAIN REFINED AT 1.65 ANGSTROMS RESOLUTION. [Link]

  • catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. (2021). IRIS . [Link]

Sources

A Technical Guide to the Stability and Bioavailability of Peptide Therapeutics with Epoxide Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics represent a rapidly growing class of pharmaceuticals, prized for their high specificity and potency. A unique subset of these peptides incorporates an epoxide functional group, often as a key pharmacophoric element or "warhead" designed for covalent, irreversible binding to a biological target. A prime example is the peptide epoxyketone class of proteasome inhibitors used in oncology, such as carfilzomib.[1][2] While the epoxide's reactivity is fundamental to its therapeutic mechanism, it also presents significant challenges to the drug's chemical stability and subsequent bioavailability. This guide provides an in-depth technical analysis of these challenges, offering field-proven insights into the experimental design, analytical methodologies, and formulation strategies essential for the successful development of these complex molecules.

The Epoxide Moiety: A Double-Edged Sword

The epoxide, a three-membered cyclic ether, is characterized by significant ring strain, making its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3][4] This inherent reactivity is harnessed in drug design to form stable, covalent bonds with nucleophilic residues (e.g., the N-terminal threonine of the 20S proteasome) in the active site of a target protein, leading to potent and durable inhibition.[2]

However, this same reactivity makes the peptide vulnerable to degradation. Nucleophiles such as water, hydroxide ions, or even functional groups from excipients can attack the epoxide ring, leading to inactivation of the drug.[3] Therefore, a comprehensive understanding of the molecule's degradation pathways is the foundational pillar upon which all stability and formulation development rests.

Diagram: The Reactive Nature of the Epoxide Pharmacophore

The following diagram illustrates the susceptibility of the epoxide ring to nucleophilic attack, the core principle behind both its therapeutic action and its primary degradation pathway.

Epoxide_Reactivity cluster_peptide Peptide Epoxyketone cluster_nucleophiles Attacking Nucleophiles cluster_products Resulting Products Peptide Peptide Backbone-R-C(O)-CH-C-... Epoxide C O C BioTarget Biological Target (e.g., Threonine -OH) Epoxide:c1->BioTarget Therapeutic Pathway Water Water / OH⁻ (Hydrolysis) Epoxide:c2->Water Degradation Pathway CovalentAdduct Active Covalent Adduct (Therapeutic Effect) BioTarget->CovalentAdduct Diol Inactive Diol (Degradation Product) Water->Diol

Caption: Duality of epoxide reactivity: therapeutic action vs. degradation.

Chemical Stability Assessment: Unveiling Degradation Pathways

A robust stability assessment program is non-negotiable and must be initiated early in development. The cornerstone of this program is the forced degradation study , also known as stress testing.[5] The objective is not to determine shelf-life but to deliberately generate degradation products to develop and validate a stability-indicating analytical method —a method capable of separating, detecting, and quantifying the active pharmaceutical ingredient (API) from all potential impurities and degradants.[6][7]

Causality Behind Stress Conditions

Forced degradation studies are mandated by regulatory bodies like the FDA and are guided by ICH Q1A(R2) principles.[5][8] The choice of stressors is not arbitrary; each is selected to mimic potential degradation pathways the drug may encounter during its lifecycle.[9][10]

Stress ConditionRationale & CausalityTypical Degradation Products
Acid/Base Hydrolysis Simulates potential exposure to pH extremes during manufacturing or in physiological environments (e.g., the stomach). Critically, the epoxide ring-opening mechanism can shift from SN2-like (basic/neutral) to SN1-like (acidic), potentially altering which carbon is attacked and the resulting diol isomer.[3][11]Ring-opened diols, cleavage of acid-labile peptide bonds (e.g., Asp-Pro).[12]
Oxidation Represents exposure to atmospheric oxygen or oxidative impurities from excipients. For peptides, Met, Cys, Trp, and His residues are particularly susceptible.[6][13] For peptide epoxyketones, oxidation can also occur at other sites, such as tertiary amines (e.g., the morpholino group in carfilzomib).[14]Sulfoxides (from Met), incorrect disulfides (from Cys), N-oxides.[12][14]
Thermal Degradation Evaluates the effect of heat during manufacturing (e.g., lyophilization) and storage. Elevated temperatures accelerate inherent degradation pathways like hydrolysis, deamidation, and aggregation.[15]Aggregates, deamidation products (isoAsp), racemized products, fragments from peptide bond cleavage.
Photostability Assesses degradation upon exposure to light, as required by ICH Q1B. Light energy can catalyze oxidation and other radical-mediated reactions.Photo-oxidized products, fragments. Some studies on carfilzomib suggest it is photodegradable under acidic conditions.[16]
Protocol: Forced Degradation Study for an Epoxide-Containing Peptide

This protocol outlines a systematic approach to stress testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7]

Objective: To generate potential degradation products of Peptide-X and develop a stability-indicating UPLC-MS method.

Materials:

  • Peptide-X drug substance

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, acetonitrile

  • Calibrated pH meter, analytical balance, UPLC-QTOF-MS system

  • Photostability chamber, temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare a stock solution of Peptide-X at 1 mg/mL in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize aliquots with an equivalent amount of 0.1 M NaOH before UPLC injection.

    • Causality: The elevated temperature accelerates the hydrolytic cleavage of both the epoxide ring and labile peptide bonds.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw and neutralize aliquots (with 0.1 M HCl) at time points similar to the acid study.

    • Causality: Base-catalyzed hydrolysis of the epoxide is a primary concern. This condition also promotes deamidation of Asn/Gln and racemization.[12][13]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature in the dark. Withdraw aliquots at 2, 8, and 24 hours.

    • Causality: H₂O₂ is a potent oxidizing agent used to predict the impact of atmospheric oxygen or peroxide impurities.

  • Thermal Degradation (Solution & Solid):

    • Solution: Heat the stock solution at 70°C.

    • Solid: Place lyophilized Peptide-X powder in the oven at 70°C.

    • Analyze samples at 24, 48, and 72 hours.

    • Causality: Compares the intrinsic stability of the molecule in its solid versus solution state. Peptides are generally much more stable when lyophilized.[12]

  • Photostability:

    • Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • Keep parallel control samples protected from light.

    • Causality: This is a self-validating system; the dark control differentiates between light-induced degradation and thermal degradation occurring at the chamber's temperature.

  • Analysis:

    • Analyze all stressed and control samples using a high-resolution UPLC-QTOF-MS method.

    • The UPLC method must demonstrate baseline separation between the parent Peptide-X peak and all process- and degradation-related impurity peaks.

    • The MS data is used to elucidate the structures of the degradation products by comparing their mass-to-charge ratios and fragmentation patterns with the parent drug.[8][17]

Diagram: Forced Degradation & Method Development Workflow

Caption: Workflow for forced degradation and stability-indicating method development.

Bioavailability of Epoxide-Containing Peptides: Overcoming Barriers

Bioavailability is the fraction of an administered drug that reaches systemic circulation.[18] For peptides, especially when administered orally, bioavailability is notoriously low, often in the single digits.[18] This is due to two primary barriers: enzymatic degradation and poor membrane permeability .[19][20]

Barriers to Oral Bioavailability
  • Enzymatic Degradation: The gastrointestinal (GI) tract is rich in proteases (e.g., pepsin, trypsin) that readily cleave peptide bonds, while enzymes in the bloodstream also contribute to degradation.[18][21]

  • Poor Permeability: Peptides are typically large, hydrophilic molecules.[21] They struggle to pass through the lipid bilayer of the intestinal epithelium (transcellular route) and are often too large to efficiently pass through the tight junctions between cells (paracellular route).[21]

The presence of an epoxide does not inherently solve these issues, so strategies must be employed to protect the peptide and facilitate its absorption.

Strategies for Enhancing Stability and Bioavailability

A multifaceted approach combining chemical modification and advanced formulation is often required.

  • Chemical Modification:

    • Macrocyclization: Linking the N- and C-termini of a peptide can dramatically improve its stability. The cyclic structure restricts the peptide's conformation, making it a poorer substrate for proteases. This strategy has been successfully explored for oral epoxyketone proteasome inhibitors.[22]

    • N-terminal Capping & Unnatural Amino Acids: Modifying the N-terminus (e.g., with pyroglutamic acid or acetylation) or incorporating D-amino acids or other non-natural residues can block recognition by exopeptidases and endopeptidases.

  • Formulation Strategies:

    • Enteric Coatings: These pH-sensitive polymers protect the peptide from the harsh acidic environment of the stomach, dissolving only in the more neutral pH of the small intestine.[23]

    • Permeation Enhancers: These excipients transiently open the tight junctions between intestinal cells, allowing peptides to pass through the paracellular route.[21] Examples include medium-chain fatty acids and their derivatives. The selection of an enhancer must be carefully balanced with its potential for toxicity.[21]

    • Enzyme Inhibitors: Co-administration of protease inhibitors can reduce pre-systemic degradation in the GI tract.[21]

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Encapsulating the peptide in lipid-based systems can protect it from degradation and improve absorption via lymphatic pathways, bypassing first-pass metabolism in the liver.[23][24]

In Vitro Assessment of Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[25][26] It uses a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters (like P-glycoprotein, P-gp).[25][27]

Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of Peptide-X and to assess if it is a substrate for active efflux.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within the established range for your lab, confirming the integrity of the tight junctions. This is a critical self-validating step.

  • Transport Experiment (A-to-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the dosing solution containing Peptide-X (e.g., at 10 µM) to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Transport Experiment (B-to-A):

    • Simultaneously, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • Causality: Comparing B-to-A and A-to-B transport reveals active efflux. If a compound is pumped out of the cells by transporters like P-gp (which are located on the apical membrane), the rate of transport from B to A will be significantly higher than from A to B.

  • Quantification: Analyze the concentration of Peptide-X in all samples using a sensitive method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[25]

Papp (A-to-B) Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

Case Study: Carfilzomib

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor approved for treating multiple myeloma.[16] Its development provides valuable insights into the challenges discussed.

  • Stability: Forced degradation studies of carfilzomib have shown it is susceptible to hydrolysis (acidic and alkaline), oxidation, and photolysis.[8][14] Major degradation pathways include N-oxide formation on the morpholino ring and racemization of amino acid residues.[14][15] The epoxide ring itself is a key site of hydrolytic degradation.[1]

  • Bioavailability: Carfilzomib is administered intravenously. Its poor oral bioavailability is a result of the classic peptide challenges: low permeability and susceptibility to enzymatic degradation. This highlights the need for the advanced formulation or chemical modification strategies discussed previously for developing next-generation oral epoxyketone inhibitors.[22]

Conclusion and Future Perspectives

Peptide therapeutics containing epoxide structures are a powerful drug class, but their development is a delicate balancing act. The very chemical feature that provides therapeutic efficacy is also the primary driver of instability. A successful development program requires a deep, mechanistic understanding of the molecule's degradation pathways, which can only be achieved through meticulously designed forced degradation studies. The resulting stability-indicating methods are the bedrock of quality control and formulation development. Overcoming the profound challenge of poor oral bioavailability will rely on continued innovation in areas like peptide macrocyclization and sophisticated drug delivery systems that can protect the peptide from degradation while enhancing its transport across the intestinal barrier. As analytical techniques become more sensitive and formulation technologies more advanced, the potential to unlock the full therapeutic promise of these complex molecules will continue to grow.

References

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Formulation strategies to improve oral peptide delivery. (2014). PubMed.[Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - NIH.[Link]

  • Oral delivery of peptide drugs: barriers and developments. (n.d.). PubMed.[Link]

  • Formulation Strategies to Improve Oral Peptide Delivery. (n.d.). Taylor & Francis Online.[Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.[Link]

  • Formulation Strategies to Improve Oral Peptide Delivery. (2014). ResearchGate.[Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.[Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.[Link]

  • The Oral Bioavailability of Peptides and Related Drugs. (n.d.). Semantic Scholar.[Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Preprints.org.[Link]

  • Carfilzomib and its degradation products. (n.d.). ResearchGate.[Link]

  • An Update on Oral Administration of Peptides to Achieve Systemic Delivery. (2023). Drug-dev.com.[Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec.[Link]

  • 9.6. Epoxide reactions. (n.d.). Lumen Learning.[Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta.[Link]

  • study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. (2009). IJPSR.[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC - NIH.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.[Link]

  • Stability and potential degradation of the α′,β′-epoxyketone pharmacophore on ZnO nanocarriers: insights from reactive molecular dynamics and density functional theory calculations. (2023). RSC Publishing.[Link]

  • Regulatory Considerations for Peptide Drug Products. (2013). Regulations.gov.[Link]

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. (n.d.). PMC - NIH.[Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray.[Link]

  • Proposed structures of degradation products. (n.d.). ResearchGate.[Link]

  • STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. (2019). IJPSR.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.[Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho.[Link]

  • What is the mechanism of Carfilzomib?. (2024). Patsnap Synapse.[Link]

  • Mechanisms Of Epoxide Reactions. (n.d.). ACS Publications.[Link]

  • Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (n.d.). PMC - NIH.[Link]

  • Epoxide. (n.d.). Wikipedia.[Link]

  • 9.6: Epoxide reactions. (2020). Chemistry LibreTexts.[Link]

  • Development of Macrocyclic Peptides Containing Epoxyketone with Oral Availability as Proteasome Inhibitors. (2018). PubMed.[Link]

  • Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech.[Link]

Sources

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Function of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Among these, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, pivotal in the development and evolution of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the Boc protecting group's function in amino acid synthesis. We will delve into the chemical principles governing its application, provide detailed experimental protocols for its introduction and removal, and analyze its strategic advantages and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and refine their application of Boc chemistry.

Introduction: The Imperative for Amine Protection in Peptide Synthesis

The synthesis of a peptide is a methodical process of forming amide (peptide) bonds between amino acids in a precise sequence. Amino acids, the building blocks of peptides, are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). To prevent uncontrolled polymerization and ensure the formation of the desired peptide sequence, it is essential to temporarily block the reactivity of the α-amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another.[1] This is the fundamental role of a protecting group.[2]

The ideal protecting group must satisfy several critical criteria:

  • It must be introduced onto the amino group efficiently and under conditions that do not compromise the amino acid's stereochemical integrity.

  • It must be stable and inert to the conditions required for peptide bond formation (coupling).

  • It must be removable (deprotected) under conditions that do not cleave the newly formed peptide bonds or other protecting groups on the peptide chain.[1]

The tert-butyloxycarbonyl (Boc) group was one of the first protecting groups to effectively meet these criteria, revolutionizing peptide synthesis and paving the way for the groundbreaking work of Bruce Merrifield in developing Solid-Phase Peptide Synthesis (SPPS).[3]

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The Boc group is a carbamate that effectively masks the nucleophilicity of the α-amino group.[4] Its utility is rooted in a unique balance of stability and controlled, acid-catalyzed lability.[1]

Key Chemical Properties:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] This deprotection is facile due to the formation of a stable tertiary carbocation (tert-butyl cation) intermediate.[2]

  • Base and Nucleophile Stability: N-Boc-protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles.[7] This allows for selective reactions at other functional groups within the molecule.

  • Orthogonality: The Boc group is stable under conditions of catalytic hydrogenation, a method often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a significant advantage in complex, multi-step synthetic strategies.[4]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[8][9]

The reaction is generally performed under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity.[9] The nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[9][11] The release of CO2 gas provides a strong thermodynamic driving force for the reaction.[4]

Caption: Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is achieved by treatment with a moderately strong acid, with trifluoroacetic acid (TFA) being the reagent of choice.[10][12]

The mechanism proceeds via several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][13]

  • Carbocation Formation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[10][13]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[10][14]

  • Amine Salt Formation: The newly liberated amine is then protonated by the acid, forming an amine salt.[13]

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine).[15][16] To prevent this side reaction, "scavengers" such as anisole or thioanisole are often added to the deprotection solution to trap the carbocation.[15]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (TFA) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Cleavage tBuCation t-Butyl Cation ProtonatedBoc->tBuCation Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was the original approach used in Merrifield's SPPS.[17] It involves the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support (resin).[3][10]

The cyclical process of Boc-based SPPS can be summarized as follows:

  • Attachment: The first Boc-protected amino acid is covalently attached to the solid support.[10]

  • Deprotection: The Boc group is removed from the resin-bound amino acid using TFA.[10]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.[3]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine on the resin.[10]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[10]

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).[6][10]

Boc_SPPS_Workflow Start Start: Resin Attach 1. Attach Boc-AA-OH Start->Attach Deprotect 2. Deprotection (TFA) Attach->Deprotect Neutralize 3. Neutralization (DIEA) Deprotect->Neutralize Couple 4. Coupling (Boc-AA-OH) Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Final Cleavage (HF) Repeat->Cleave Synthesis Complete

Sources

A Comprehensive Spectroscopic and Methodological Guide to ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE, a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive understanding of the molecule's spectral characteristics, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies presented are designed to be robust and self-validating, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of a Chiral Epoxide

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly peptidomimetics and enzyme inhibitors. Its rigidified cyclohexylalanine backbone, coupled with the reactive epoxide moiety, offers a unique scaffold for introducing stereochemically defined functionalities.[1] The erythro configuration of the epoxide is crucial for its subsequent stereospecific ring-opening reactions, making unambiguous characterization paramount.[2] This guide will dissect the key spectroscopic features that confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the N-Boc protecting group, the cyclohexylalanine side chain, and the epoxide ring.

Expected ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~4.5 - 5.0d1HNHThe amide proton is deshielded due to the inductive effect of the adjacent nitrogen and carbonyl group. Its chemical shift can be broad and solvent-dependent.
~3.8 - 4.2m1Hα-CHThis proton is adjacent to the electron-withdrawing nitrogen atom, resulting in a downfield shift.
~2.9 - 3.2m1HEpoxide CHProtons on the epoxide ring typically appear in this region due to ring strain and the electronegativity of the oxygen atom.[3]
~2.6 - 2.8m1HEpoxide CHThe diastereotopic nature of the epoxide protons leads to distinct chemical shifts and coupling patterns.
~2.5 - 2.7m1HEpoxide CH₂These protons are also on the epoxide ring.
~1.6 - 1.8m6HCyclohexyl CH₂The methylene protons of the cyclohexyl group appear in the aliphatic region.
~1.45s9HBoc (t-butyl)The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet.[4]
~0.8 - 1.3m5HCyclohexyl CH, CH₂The remaining protons of the cyclohexyl ring.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a high-resolution probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 32 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds to ensure full relaxation of protons.

    • Acquisition Time (aq): At least 3 seconds for good resolution.

    • Spectral Width (sw): 0 to 12 ppm.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)AssignmentCausality Behind the Chemical Shift
~170 - 175C=O (Boc)The carbonyl carbon of the carbamate is significantly deshielded.
~80Quaternary C (Boc)The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atoms.
~55 - 60α-CHThe alpha-carbon is attached to the nitrogen atom.
~45 - 55Epoxide CH, CH₂The carbons of the strained epoxide ring appear in this region.
~30 - 40Cyclohexyl CH, CH₂Carbons of the cyclohexyl ring.
~28CH₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~25 - 27Cyclohexyl CH₂Carbons of the cyclohexyl ring.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512 to 1024 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0 to 200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in this compound.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
~3300 - 3400Medium, SharpN-H StretchAmide N-H bond
~2850 - 2950StrongC-H StretchAliphatic C-H bonds in the cyclohexyl and Boc groups
~1700 - 1720StrongC=O StretchCarbonyl of the Boc protecting group
~1500 - 1530MediumN-H BendAmide N-H bond
~1240 - 1280StrongC-O-C Asymmetric StretchEpoxide ring vibration[5]
~1160 - 1170StrongC-O StretchCarbamate C-O bond
~840 - 950Medium to StrongC-O-C Symmetric StretchEpoxide ring vibration[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: The instrument software will automatically subtract the background and display the absorbance spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺270.20638
[M+Na]⁺292.18832
[M+K]⁺308.16226
[M-H]⁻268.19182

Data predicted by PubChemLite.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive and negative ion modes should be run in separate experiments.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Pressure: Optimized for stable spray.

    • Drying Gas Flow and Temperature: Adjusted to ensure efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Visualizing Molecular Structure and Fragmentation

molecular_structure cluster_epoxide Epoxide Ring cluster_cyclohexylalanine Cyclohexylalanine Moiety cluster_boc N-Boc Group O O C2 CH2 O->C2 C1 CH C1->O C2->C1 alpha_C α-CH alpha_C->C1 Bond to Epoxide beta_C β-CH2 alpha_C->beta_C NH NH alpha_C->NH Amide Bond cyclohexyl Cyclohexyl beta_C->cyclohexyl CO C=O NH->CO O_boc O CO->O_boc tBu t-Bu O_boc->tBu

Caption: Molecular structure of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z 270 loss_boc [M+H - Boc]⁺ m/z 170 M_H->loss_boc Loss of Boc group loss_isobutylene [M+H - C₄H₈]⁺ m/z 214 M_H->loss_isobutylene Loss of isobutylene loss_co2 [M+H - CO₂]⁺ m/z 226 loss_isobutylene->loss_co2 Loss of CO₂

Caption: Plausible ESI-MS fragmentation pathway for the protonated molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. Adherence to these methodologies will ensure high-quality, reproducible results, which are essential for advancing drug discovery and development programs.

References

  • ResearchGate. (n.d.). Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • Sociedade Brasileira de Química. (2021). A New Synthetic Route and Comprehensive Topological Study of a Benzimidazole Derivative. Retrieved from [Link]

  • The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

  • Cours neuro. (n.d.). General methods. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H27NO3). Retrieved from [Link]

  • PubChem. (n.d.). Tert-butoxycarbonylalanine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Nucleophilic Ring Opening Reactions of Cyclohexyl-Substituted β-Haloamines and Aziridinium ions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidative dearomatic approach towards the synthesis of erythrina skeleton. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photochemical epoxidation for the mass spectrometric elucidation of lipid structures. Retrieved from [Link]

  • PMC - NIH. (n.d.). Comprehensive lipid structure annotation via photochemical epoxidation and mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

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Methodological & Application

Diastereoselective synthesis of erythro amino epoxides

Application Note: Diastereoselective Synthesis of Erythro -Amino Epoxides

Executive Summary


The biological activity of these inhibitors is strictly governed by the stereochemistry of the central core. Specifically, the erythro (syn) configuration is frequently required to mimic the transition state of peptide bond hydrolysis. While several routes exist, the diastereoselective reduction of

This application note details the optimized protocol for synthesizing erythro-


Mechanistic Basis & Strategic Overview

The Stereoselectivity Challenge

Synthesizing amino epoxides requires controlling two contiguous stereocenters. When starting from a chiral pool amino acid (e.g., L-Phenylalanine), the stereocenter at the




Route Selection: Haloketone vs. Ylide Addition

Two primary strategies dominate the field. We utilize Route A for erythro targets due to its superior diastereomeric excess (de).

FeatureRoute A: Haloketone Reduction (Recommended)Route B: Sulfur Ylide Addition
Key Step Hydride reduction of

-amino chloroketone
Reaction of sulfur ylide with

-amino aldehyde
Selectivity Erythro (Syn) favored (Felkin-Anh)Threo (Anti) favored (Anti-Felkin)
Diastereomeric Ratio Typically >90:10 (up to >99:1 with optimization)Typically 20:80 to 40:60 (favors threo)
Scalability High (Industrial standard for HIV PIs)Moderate (Reagent stability issues)
Mechanism of Stereocontrol (The "Erythro" Outcome)

The stereochemistry is determined during the reduction of the chloroketone.[1]

  • Felkin-Anh Model: The bulky

    
    -protecting group (Boc/Cbz) and the side chain orient themselves to minimize steric strain.
    
  • Hydride Attack: The hydride nucleophile attacks the carbonyl from the less hindered face (the Si-face for L-amino acids), leading to the syn (erythro) chlorohydrin.

  • Cyclization: Base-mediated deprotonation of the alcohol followed by intramolecular

    
     attack on the primary alkyl chloride yields the epoxide. Since the leaving group is on a non-chiral primary carbon, the stereochemistry of the epoxide is strictly defined by the reduction step.
    

Stereoselectivitycluster_mechanismStereodetermining StepStartN-Boc-Amino Acid(Chiral Pool)DiazoketoneDiazoketoneIntermediateStart->Diazoketone1. iBuOCOCl2. CH2N2Chloroketonealpha-AminoChloroketoneDiazoketone->ChloroketoneHCl (gas)TSTransition State(Felkin-Anh Control)Chloroketone->TSNaBH4 / EtOHAlcoholErythro-Chlorohydrin(Major Isomer)TS->AlcoholHydride Attack(Si-face)EpoxideErythro-Epoxide(Target)Alcohol->EpoxideKOH / EtOH(Ring Closure)

Figure 1: Synthetic pathway highlighting the critical stereodetermining reduction step.[1]

Detailed Experimental Protocol

Target Molecule: (1S, 2S)-[1-(Oxiran-2-yl)-2-phenylethyl]carbamic acid tert-butyl ester (Boc-L-Phe-Epoxide). Starting Material:

Phase 1: Synthesis of the Chloroketone

Safety Note: This step utilizes Diazomethane. Perform only in a dedicated fume hood with blast shielding. Do not use ground glass joints. Alternatively, use TMS-Diazomethane (safer, though more expensive).

  • Activation: Dissolve

    
    -Boc-L-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C.
    
  • Mixed Anhydride Formation: Add

    
    -methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min. A white precipitate (
    
    
    -methylmorpholine hydrochloride) will form.
  • Diazotization: Filter the mixture quickly under Argon to remove salts (or use the crude suspension if scaling down). Add the filtrate to a solution of diazomethane (approx. 15 mmol, generated from Diazald) in diethyl ether at 0°C. Stir for 1 hour, then warm to RT.

    • Checkpoint: TLC should show complete consumption of the mixed anhydride.

  • Halogenation: Cool the diazoketone solution to 0°C. Bubble dry HCl gas (or add 4M HCl in dioxane) dropwise until nitrogen evolution ceases.

  • Workup: Wash with saturated

    
     and brine. Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate.

    • Yield Target: 80-90%.

    • Stability: Store at -20°C (prone to racemization if left in solution at RT).

Phase 2: Diastereoselective Reduction (The Critical Step)

This step defines the erythro vs. threo ratio.

  • Solvent Selection: Dissolve the chloroketone (5 mmol) in absolute Ethanol (25 mL).

    • Note: Methanol can be used, but Ethanol often provides marginally better selectivity for bulky side chains.

  • Reduction: Cool to -78°C. Add

    
     (1.5 eq) in one portion.
    
    • Optimization: For difficult substrates, adding

      
       (1.5 eq) (Luche reduction conditions) can enhance erythro selectivity by chelating the carbonyl and enforcing the Felkin-Anh approach.
      
  • Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by HPLC or TLC.

  • Quench: Quench with saturated

    
     solution. Extract with Ethyl Acetate.
    
  • Analysis: Analyze the crude chlorohydrin by

    
    -NMR. The erythro isomer typically displays a smaller coupling constant (
    
    
    ) compared to the threo isomer (
    
    
    ) due to hydrogen bonding in the non-polar solvent used for NMR.
Phase 3: Epoxide Formation
  • Cyclization: Dissolve the crude chlorohydrin in Ethanol/THF (1:1). Add KOH (1.5 eq) dissolved in a minimum amount of water (or use ethanolic KOH).

  • Reaction: Stir at Room Temperature for 1-2 hours.

  • Workup: Dilute with water, extract with ether/EtOAc. Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 4:1).

Data Analysis & Validation

Diastereomeric Selectivity by Reducing Agent

The choice of reducing agent significantly impacts the Erythro:Threo ratio.

Reducing AgentConditionsErythro : Threo RatioYield (%)

EtOH, -78°C85 : 1592

THF, -78°C60 : 4088


, -78°C
92 : 890

/

MeOH, -78°C >95 : 5 95
L-SelectrideTHF, -78°C10 : 90 (Reversal - favors Threo)85

Table 1: Impact of reducing conditions on stereochemical outcome for Phenylalanine-derived chloroketones.

Quality Control Parameters
  • Optical Rotation: Compare

    
     with literature values to ensure no racemization occurred at the 
    
    
    -center during diazoketone formation.
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). The erythro isomer usually elutes second.

Troubleshooting & Optimization

Problem: Low Diastereoselectivity (< 80% Erythro)
  • Cause: Temperature control failure or insufficient steric bulk on the protecting group.

  • Solution: Ensure reaction temperature remains strictly at -78°C during hydride addition. Switch from Boc to the bulkier Dibenzyl amino protecting group, which significantly enhances Felkin-Anh selectivity (often >99:1).

Problem: Racemization of Starting Material
  • Cause: Basic conditions during mixed anhydride formation or prolonged exposure to HCl.

  • Solution: Use

    
    -methylmorpholine (weaker base) instead of Triethylamine. Limit HCl exposure time during chloroketone formation; stop immediately upon cessation of 
    
    
    evolution.
Problem: Incomplete Cyclization
  • Cause: Equilibrium issues or poor solubility.

  • Solution: Ensure the base (KOH/NaOH) is fully active. If using carbonate bases, switch to hydroxide.

References

  • Barluenga, J., et al. (1995).[2] "Highly Diastereoselective Synthesis of Threo or Erythro Aminoalkyl Epoxides from

    
    -Amino Acids." The Journal of Organic Chemistry. Link
    
  • Rotella, D. P. (1995).[3] "Stereoselective synthesis of erythro

    
    -amino epoxides." Tetrahedron Letters. Link
    
  • Luly, J. R., et al. (1987).

    
    -amino acids." The Journal of Organic Chemistry. Link
    
  • Concellón, J. M., et al. (2005).[4] "Regioselective ring opening of amino epoxides with nitriles." The Journal of Organic Chemistry. Link

  • Reetz, M. T. (1999). "Synthesis of Amino Alcohols and Amino Epoxides." Chemical Reviews. Link

Application Notes & Protocols: Leveraging ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Strategic Overview of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE in Bioconjugation

This compound is a chiral building block increasingly recognized for its utility in medicinal chemistry and bioconjugation.[1] Its structure is distinguished by three key features: a reactive epoxide ring, a bulky cyclohexylalanine side chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functionalities makes it a versatile tool for covalently modifying biomolecules, particularly proteins and peptides, to create novel therapeutics, diagnostics, and research reagents.

The high degree of ring strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, enabling the formation of stable covalent bonds with various functional groups found on biomolecules.[2] This reactivity is central to its application in bioconjugation. The Boc protecting group on the nitrogen atom can be readily removed under acidic conditions, providing a secondary site for further functionalization if desired.[2] This application note provides a comprehensive guide to the principles and protocols for utilizing this compound in bioconjugation workflows.

The Chemistry of Epoxide-Based Bioconjugation: Mechanism and Specificity

The core of this bioconjugation technique lies in the ring-opening reaction of the epoxide. This reaction is initiated by a nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[3] In the context of bioconjugation, the primary nucleophiles are the side chains of specific amino acid residues within a protein.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack.[4][5] The reaction conditions, particularly pH, play a critical role in the reaction rate and selectivity.

  • Under neutral to basic conditions (pH > 7): Nucleophilic residues such as the ε-amino group of lysine, the thiol group of cysteine, and the imidazole group of histidine are deprotonated and thus more nucleophilic. They can directly attack the epoxide ring.[6]

  • Under acidic conditions (pH < 7): The epoxide oxygen can become protonated, which activates the ring and makes the carbons more electrophilic. However, acidic conditions can also lead to protein denaturation and hydrolysis of the epoxide, so careful optimization is required.[4][6]

The general mechanism for the reaction of a protein nucleophile with this compound is depicted below:

G cluster_0 Reaction Mechanism reagents Protein-Nu: + this compound transition_state S N 2 Transition State reagents->transition_state Nucleophilic Attack product Stable Bioconjugate transition_state->product Ring Opening

Caption: SN2 reaction mechanism of epoxide ring-opening.

Experimental Protocols: From Reagents to Purified Bioconjugate

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a model protein.

Materials and Reagents
  • This compound

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • Coupling Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Spectrophotometer

  • SDS-PAGE system

  • Mass spectrometer (optional)

Experimental Workflow

The overall workflow for the bioconjugation process is outlined below:

G A 1. Prepare Protein Solution C 3. Initiate Conjugation Reaction A->C B 2. Prepare Epoxide Stock Solution B->C D 4. Quench the Reaction C->D Incubate E 5. Purify the Bioconjugate D->E Stop Reaction F 6. Characterize the Final Product E->F Remove Excess Reagents

Caption: Bioconjugation experimental workflow.

Step-by-Step Protocol
  • Protein Preparation:

    • Dissolve the target protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as these will compete with the protein for reaction with the epoxide.

  • Epoxide Stock Solution:

    • Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the epoxide stock solution to the protein solution while gently vortexing. A starting point is a 20-fold molar excess of the epoxide over the protein.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. For more stable ligands, the temperature can be increased to 37-45°C to accelerate the reaction.[7]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. The primary amine in Tris will react with and consume any remaining unreacted epoxide.

    • Incubate for an additional 1-2 hours at room temperature.[7]

  • Purification of the Bioconjugate:

    • Remove the unreacted epoxide and quenching reagent by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal ultrafiltration devices.

  • Characterization of the Bioconjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified protein.

    • For a more precise characterization, determine the degree of labeling (DOL) using mass spectrometry (MALDI-TOF or ESI-MS).

Optimization and Characterization Strategies

Achieving the desired level of conjugation requires careful optimization of several reaction parameters.

Key Optimization Parameters
ParameterRationaleRecommended Range
Molar Ratio (Epoxide:Protein) Controls the degree of labeling. Higher ratios lead to more modifications.10:1 to 100:1
pH Influences the nucleophilicity of amino acid side chains.8.0 - 9.5 for amine conjugation
Reaction Time Determines the extent of the reaction.4 - 24 hours
Temperature Affects the reaction rate. Higher temperatures can speed up the reaction but may also lead to protein denaturation.Room Temperature to 45°C
Protein Concentration Higher concentrations can increase reaction efficiency but may also lead to aggregation.1 - 10 mg/mL
Analytical Techniques for Characterization
TechniquePurposeExpected Outcome
SDS-PAGE To visually confirm conjugation and assess purity.A band shift to a higher molecular weight for the conjugate compared to the native protein.
Mass Spectrometry (MALDI-TOF, ESI-MS) To determine the precise mass of the conjugate and calculate the Degree of Labeling (DOL).A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one or more epoxide molecules attached.
HPLC (Size-Exclusion, Reverse-Phase) For purification and to assess the homogeneity of the conjugate population.Separation of the conjugate from unreacted protein and reagents.
UV-Vis Spectroscopy To determine protein concentration.Measurement of absorbance at 280 nm.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Targeted Drug Delivery: This epoxide can be used to conjugate cytotoxic drugs to antibodies, creating antibody-drug conjugates (ADCs) that specifically target cancer cells.[8]

  • Peptide Synthesis and Modification: It serves as a building block for creating cyclic peptides with enhanced stability and bioactivity.[1]

  • Enzyme Inhibitors: The hydroxyethylamine scaffold formed after ring-opening is a known pharmacophore in the design of enzyme inhibitors, such as those targeting HIV protease.[2][9]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this epoxide for applications in biosensors and diagnostics.[1][10]

Epoxides are a suitable option in drug design, particularly in the development of anticancer agents.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Insufficient molar excess of epoxide- Suboptimal pH- Short reaction time- Increase the molar ratio of epoxide to protein- Optimize the pH of the coupling buffer (typically 8.0-9.5)- Increase the reaction time
Protein Precipitation - High concentration of organic solvent from the epoxide stock- Protein instability at the reaction temperature or pH- Keep the volume of the organic solvent to <10% of the total reaction volume- Perform the reaction at a lower temperature (e.g., 4°C)- Screen for a more suitable buffer system
Non-specific Binding - Inadequate quenching of the reaction- Insufficient purification- Ensure complete quenching with a primary amine- Perform extensive dialysis or use a desalting column for purification
Broad Peak in HPLC/Mass Spec - Heterogeneous conjugation (multiple sites of modification)- This is often inherent to amine-reactive chemistry. For more site-specific conjugation, consider targeting cysteine residues or using enzymatic ligation methods.

References

  • Amerigo Scientific. (n.d.). Erythro-N-Boc-L-3-bromophenylalanine epoxide. Retrieved from [Link]

  • Alocci, M. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. Retrieved from [Link]

  • IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Tavares, L. C., & Rola, F. M. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • PubMed. (2014). Epoxyalcohols: bioactivation and conjugation required for skin sensitization. Retrieved from [Link]

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles. Retrieved from [Link]

  • ResearchGate. (2025). Graphene Oxide Functionalization Via Epoxide Ring Opening In Bioconjugation Compatible Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugation chemistry for use with the microcontact printer. Retrieved from [Link]

  • YouTube. (2020). Organic Chemistry Lessons - Reactions of Epoxides. Retrieved from [Link]

Sources

Application Notes and Protocols: ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Peptidyl Epoxides in Cysteine Protease Inhibition

In the landscape of modern drug discovery, the selective modulation of enzyme activity remains a cornerstone of therapeutic intervention. Cysteine proteases, a large family of enzymes crucial to cellular processes such as protein turnover, apoptosis, and immune signaling, have emerged as significant targets for a host of pathologies including cancer, infectious diseases, and neurodegenerative disorders.[1][2] The dysregulation of these proteases is often a hallmark of disease progression, making their targeted inhibition a compelling therapeutic strategy.

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE represents a class of highly specific, irreversible inhibitors of cysteine proteases.[3] This guide provides a comprehensive overview of its application in drug development, detailing its mechanism of action and providing robust protocols for its evaluation. As a chiral building block, its unique epoxide structure serves as an electrophilic "warhead," enabling covalent modification of the target enzyme.[2][3] The incorporation of a non-proteinogenic amino acid, cyclohexylalanine, offers opportunities for tuning selectivity and pharmacokinetic properties. A notable example of a clinically successful drug utilizing an epoxyketone warhead is Carfilzomib (Kyprolis®), a proteasome inhibitor used in the treatment of multiple myeloma, underscoring the therapeutic potential of this chemical class.[4][5]

Mechanism of Action: Covalent Modification of the Catalytic Cysteine

The inhibitory activity of this compound is predicated on its ability to act as a mechanism-based inactivator of cysteine proteases. The core of this interaction is the nucleophilic attack by the catalytic cysteine residue within the enzyme's active site on one of the electrophilic carbons of the epoxide ring.[2] This results in the formation of a stable, irreversible covalent bond, effectively alkylating the enzyme and rendering it inactive.[6]

The stereochemistry of the epoxide is critical for its inhibitory function. The erythro isomer positions the peptidyl backbone and the epoxide ring in a conformation that is recognized by the active site of the target cysteine protease, facilitating the subsequent covalent modification. In contrast, the threo isomer is largely inactive, highlighting the high degree of stereoselectivity of this interaction.[3]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Cys_SH Cysteine Thiol (Cys-SH) His_Im Histidine Imidazole (His-Im) Cys_SH->His_Im Proton Transfer Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Cys_SH->Covalent_Adduct Forms Inhibitor ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE Inhibitor->Cys_SH Nucleophilic Attack Inhibitor->Covalent_Adduct Forms

Caption: Covalent inhibition of a cysteine protease by this compound.

In Vitro Evaluation: Fluorogenic Assay for Cathepsin B Inhibition

Cathepsin B, a lysosomal cysteine protease, is a well-established target for peptidyl epoxide inhibitors and is implicated in cancer progression.[1][7] The following protocol details a fluorogenic assay to determine the inhibitory potency of this compound against Cathepsin B.

Protocol: In Vitro Cathepsin B Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0.

    • Human Cathepsin B: Reconstitute lyophilized enzyme in Assay Buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Fluorogenic Substrate (Z-Arg-Arg-AMC): Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.[8]

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Experimental Procedure:

    • Prepare serial dilutions of the inhibitor in Assay Buffer. A common starting range is 100 µM to 1 nM.

    • In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of a working solution of Human Cathepsin B (e.g., 50 nM final concentration) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of a working solution of Z-Arg-Arg-AMC (e.g., 50 µM final concentration) to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.[8] Read every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data
CompoundTargetIC50 (nM)Assay Conditions
Example Peptidyl Epoxide Cathepsin B5.050 mM MES, pH 6.0, 37°C
E-64 (Control)Cathepsin B2-550 mM MES, pH 6.0, 37°C

Note: The IC50 value for the example peptidyl epoxide is representative of this class of inhibitors against Cathepsin B.[6] E-64 is a well-characterized, broad-spectrum cysteine protease inhibitor.

G Start Start Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Reagent_Prep Plate_Setup Add Buffer, Inhibitor/Vehicle to 96-well Plate Reagent_Prep->Plate_Setup Enzyme_Add Add Cathepsin B to Wells Plate_Setup->Enzyme_Add Incubate_1 Incubate at 37°C for 15 min Enzyme_Add->Incubate_1 Substrate_Add Add Fluorogenic Substrate (Z-Arg-Arg-AMC) Incubate_1->Substrate_Add Kinetic_Read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Substrate_Add->Kinetic_Read Data_Analysis Calculate Reaction Rates and IC50 Value Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Cathepsin B inhibition assay.

Cell-Based Evaluation: Intracellular Cathepsin B Activity and Cytotoxicity

Evaluating the efficacy of an inhibitor in a cellular context is a critical step in drug development. This protocol describes a method to measure intracellular Cathepsin B activity using a cell-permeable fluorogenic substrate and a parallel assay to assess cytotoxicity.

Protocol: Cell-Based Cathepsin B Activity Assay
  • Cell Culture:

    • Culture a suitable cancer cell line known to express high levels of Cathepsin B (e.g., HT-1080 fibrosarcoma) in appropriate media and conditions.

    • Seed cells in a 96-well, black, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the assay.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO).

    • Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Measurement of Cathepsin B Activity:

    • Prepare a working solution of a cell-permeable Cathepsin B substrate, such as Magic Red™ Cathepsin B Assay reagent, according to the manufacturer's instructions.[4]

    • Add the substrate solution to each well and incubate for the recommended time (e.g., 1-2 hours) at 37°C.

    • Measure the fluorescence using a fluorescence microscope or a plate reader (e.g., Ex/Em ~592/628 nm for Magic Red™).

  • Data Analysis:

    • Quantify the fluorescence intensity in each well.

    • Normalize the data to a cell viability measurement (see cytotoxicity protocol below).

    • Determine the dose-dependent inhibition of intracellular Cathepsin B activity and calculate the EC50 value.

Protocol: Cytotoxicity Assay (CellTiter-Glo®)
  • Experimental Setup:

    • Prepare a parallel 96-well plate with cells and treat with the inhibitor as described above.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Representative Data Summary
CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Example Peptidyl Epoxide HT-10801.5>50>33
Doxorubicin (Control)HT-1080N/A0.5N/A

Note: The data presented are representative for a selective Cathepsin B inhibitor. A high selectivity index is desirable, indicating that the compound inhibits the target at concentrations well below those that cause general cytotoxicity.

Synthesis Outline: this compound

The synthesis of this compound typically starts from the commercially available N-Boc-L-cyclohexylalanine. The general strategy involves the conversion of the carboxylic acid to a halomethyl ketone, followed by a diastereoselective reduction to the halohydrin, and subsequent base-mediated cyclization to form the epoxide.[8]

G Start N-Boc-L-Cyclohexylalanine Intermediate_1 N-Boc-L-Cyclohexylalaninyl Chloromethyl Ketone Start->Intermediate_1 1. Isobutyl Chloroformate, NMM 2. Diazomethane 3. HCl Intermediate_2 erythro-N-Boc-L-Cyclohexylalaninyl Chlorohydrin Intermediate_1->Intermediate_2 Stereoselective Reduction (e.g., NaBH4) Final_Product ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE Intermediate_2->Final_Product Base-mediated Cyclization (e.g., K2CO3)

Caption: General synthetic route to this compound.

Conclusion and Future Perspectives

This compound and related peptidyl epoxides are potent and selective tools for the study and inhibition of cysteine proteases. The protocols outlined in this guide provide a robust framework for characterizing the in vitro and cellular activity of such compounds. The high selectivity and irreversible mechanism of action make this class of inhibitors attractive candidates for further development into therapeutics for a range of diseases. Future work in this area will likely focus on optimizing the peptide sequence to enhance selectivity for specific cysteine proteases and improving the pharmacokinetic properties of these molecules to facilitate their translation into clinical candidates.

References

  • Butini, S., et al. (2016). Cathepsin B as a therapeutic target: A patent review. Expert Opinion on Therapeutic Patents, 26(11), 1245-1266. [Link]

  • Kyprolis (carfilzomib) for Injection. (2021). Prescribing Information. Amgen Inc. [Link]

  • Albeck, A., & Persky, R. (1996). Peptidyl Epoxides: Novel Selective Inactivators of Cysteine Proteases. Journal of the American Chemical Society, 118(4), 1161-1162. [Link]

  • Murata, M., et al. (1991). Novel epoxysuccinyl peptides. A selective inhibitor of cathepsin B, in vivo. FEBS Letters, 280(2), 307-310. [Link]

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-Rad. (n.d.). Magic Red™ Cathepsin B Kit. Retrieved from [Link]

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal, 322(3), 879-884. [Link]

  • Jedeszko, C., & Sloane, B. F. (2004). Cysteine cathepsins in human cancer. Biological chemistry, 385(11), 1017-1027. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Merck Millipore. (n.d.). InnoZyme™ Cathepsin B Activity Assay Kit, Fluorogenic. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • Aggarwal, N., & Sloane, B. F. (2014). Cathepsin B: a potential biomarker and a therapeutic target for cancer. Proteomics–Clinical Applications, 8(7-8), 477-489. [Link]

  • Moreau, P., et al. (2012). Carfilzomib in patients with relapsed or refractory multiple myeloma. The New England Journal of Medicine, 367(1), 33-42. [Link]

  • Promega Corporation. (2023, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc Protected Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-Boc protected epoxides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this critical synthetic transformation. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Strategy

The most prevalent and reliable method for synthesizing N-Boc protected epoxides initiates with the corresponding N-Boc protected amino alcohol. This multi-step process, while conceptually straightforward, is nuanced and presents several opportunities for side reactions that can impact yield, purity, and even the stereochemical integrity of the final product.

The general synthetic workflow is as follows:

  • N-Boc Protection of the Amino Alcohol: Ensuring the selective and complete protection of the amine is the foundational step.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.

  • Base-Mediated Intramolecular Cyclization: An intramolecular SN2 reaction, where the alkoxide displaces the leaving group to form the epoxide ring.

This guide will dissect each of these stages, highlighting potential pitfalls and providing robust solutions.

G cluster_0 Synthesis Workflow A N-Boc Amino Alcohol B Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) A->B TsCl or MsCl, Base C Intramolecular Cyclization (Base-Mediated) B->C Strong Base (e.g., NaH, K2CO3) D N-Boc Protected Epoxide C->D Epoxide Formation

Caption: General workflow for N-Boc epoxide synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter.

Step 1: N-Boc Protection of Amino Alcohols

Q1: My N-Boc protection of the amino alcohol is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?

A1: Incomplete protection is a common issue. Here are several factors to consider:

  • Reagent Stoichiometry: While a slight excess of Boc-anhydride ((Boc)₂O) is typical (1.05-1.2 equivalents), a large excess can complicate purification. Ensure your starting amino alcohol is pure and accurately weighed.

  • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For zwitterionic amino acids, using a base like NaOH or NaHCO₃ in a biphasic system (e.g., dioxane/water) can be more effective.

  • Reaction Conditions: Most Boc protections proceed well at room temperature.[1][2] If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but monitor for potential side reactions.

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents. Ensure your amino alcohol is fully dissolved. For poorly soluble substrates, consider solvent mixtures or more polar solvents like DMF, but be mindful of purification challenges.

Troubleshooting Protocol: Driving N-Boc Protection to Completion

  • Re-evaluate Stoichiometry: Increase the (Boc)₂O to 1.5 equivalents and the base to 2.0 equivalents.

  • Optimize Temperature: After stirring at room temperature for 2-4 hours, gently heat the reaction to 40 °C for an additional 2-6 hours, monitoring by TLC or LC-MS.

  • Alternative Reagents: For stubborn amines, consider using a more reactive Boc-protecting reagent, although these are less common and may require special handling.[3]

Q2: I am observing the formation of an oxazolidinone byproduct during the N-Boc protection of my amino alcohol. Why is this happening and how can I prevent it?

A2: Oxazolidinone formation is a known side reaction, particularly with 1,2-amino alcohols.[3] This occurs when the hydroxyl group, either as the alcohol or the corresponding alkoxide, attacks the carbonyl of the newly formed Boc group in an intramolecular fashion.

G cluster_0 Oxazolidinone Formation A N-Boc Amino Alcohol B Intramolecular Attack A->B Base C Oxazolidinone Byproduct B->C Loss of t-BuO⁻

Caption: Undesired oxazolidinone byproduct formation.

Prevention Strategies:

  • Control Basicity: Use a milder base or limit the amount of a strong base. The formation of the alkoxide, which is a more potent nucleophile than the alcohol, can accelerate this side reaction.

  • Temperature Control: Perform the reaction at lower temperatures (0 °C to room temperature) to disfavor the intramolecular cyclization.

  • Solvent Choice: Using a less polar, aprotic solvent like DCM can sometimes suppress this side reaction compared to more polar or protic solvents.

Step 2: Activation of the Hydroxyl Group (Tosylation/Mesylation)

Q3: The tosylation/mesylation of my N-Boc amino alcohol is slow and incomplete. What can I do?

A3: The reactivity of the hydroxyl group can be sterically hindered by the bulky N-Boc group and the substrate's backbone.

  • Reagent and Base: Use a slight excess of tosyl chloride (TsCl) or mesyl chloride (MsCl) (1.1-1.5 equivalents) and a suitable base like pyridine or triethylamine in DCM. Pyridine often acts as both the base and a nucleophilic catalyst. For highly hindered alcohols, 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with another base.[4]

  • Temperature: While these reactions are often started at 0 °C to control exothermicity, allowing them to warm to room temperature and stir for an extended period (12-24 hours) is often necessary for completion.

Q4: I am observing the formation of an alkyl chloride as a byproduct during tosylation/mesylation. What is the cause?

A4: This side reaction occurs when the chloride ion, generated from the tosyl or mesyl chloride, displaces the newly formed sulfonate ester.[4][5] This is essentially an in situ SN2 reaction.

Mitigation Strategies:

  • Base Choice: Using pyridine as the base can sometimes reduce this side reaction as it forms a pyridinium hydrochloride salt, which may be less nucleophilic than triethylammonium hydrochloride.

  • Alternative Reagents: If chloride formation is a persistent issue, consider using tosyl anhydride or mesyl anhydride instead of the corresponding chlorides.[5] This eliminates the chloride ion from the reaction mixture.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for complete conversion can minimize this side reaction.

Table 1: Troubleshooting Hydroxyl Activation

IssuePotential CauseRecommended Solution
Incomplete ReactionSteric hindrance, low reactivityAdd catalytic DMAP, increase reaction time, allow to warm to RT
Alkyl Chloride FormationDisplacement by chloride ionUse tosyl/mesyl anhydride, maintain low temperature
Di-tosylation/mesylationReaction with Boc-protected amineThis is unlikely under standard conditions as the carbamate nitrogen is non-nucleophilic. If observed, it may indicate partial Boc deprotection.
Step 3: Base-Mediated Intramolecular Cyclization

Q5: My epoxide-forming cyclization is resulting in low yields and a complex mixture of products. What are the likely side reactions?

A5: This is the most critical step, and several side reactions can occur.

  • Intermolecular Dimerization: If the concentration of the substrate is too high, an intermolecular reaction can occur where the alkoxide of one molecule attacks the tosylate/mesylate of another, leading to dimer formation.

  • Elimination: If there is a proton on the carbon bearing the N-Boc group, an E2 elimination can occur to form an unsaturated N-Boc amine, especially with sterically hindered substrates or non-nucleophilic bases.

  • Intramolecular Cyclization onto the Boc Group: Under certain conditions, particularly with strong bases, the alkoxide can attack the carbonyl of the Boc group, leading to the formation of a 5-membered cyclic carbamate (oxazolidinone).[6] This is more likely if the epoxide formation is slow.

  • Hydrolysis of the Epoxide: If water is present during the reaction or workup, the newly formed epoxide can be hydrolyzed to a diol.[7]

G cluster_0 Cyclization Step: Desired vs. Side Reactions Start N-Boc Amino Tosylate/Mesylate Epoxide Desired N-Boc Epoxide Start->Epoxide Intramolecular SN2 (Desired) Dimer Intermolecular Dimer Start->Dimer Intermolecular SN2 Elimination Elimination Product Start->Elimination E2 Elimination Oxazolidinone Oxazolidinone Start->Oxazolidinone Intramolecular Attack on Boc

Caption: Competing pathways during the cyclization step.

Protocol for Optimizing Epoxide Formation:

  • Base Selection and Addition: Use a strong, non-hydrolytic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Add the N-Boc amino tosylate/mesylate solution slowly to a suspension of the base at 0 °C to maintain pseudo-high dilution conditions, which favors the intramolecular reaction.

  • Solvent: Anhydrous aprotic solvents like THF or DMF are essential to prevent hydrolysis.

  • Concentration: Keep the reaction concentration low (e.g., 0.05-0.1 M) to minimize intermolecular side reactions.

  • Temperature: While the reaction is often initiated at 0 °C, it may require warming to room temperature for completion. Monitor the reaction closely by TLC to avoid prolonged reaction times that could favor side reactions.

Step 4: Purification

Q6: My N-Boc protected epoxide is degrading during silica gel chromatography. How can I purify it safely?

A6: N-Boc protected epoxides can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening.

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using neutral alumina for chromatography.

  • Non-Chromatographic Methods: If possible, purification by crystallization or distillation (for thermally stable, low molecular weight epoxides) can be a better alternative.[8]

  • Minimize Contact Time: If using silica gel, run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc Protected Epoxides from N-Boc Amino Alcohols

Step A: Tosylation of the N-Boc Amino Alcohol

  • Dissolve the N-Boc amino alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization to the Epoxide

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C, add a solution of the crude N-Boc amino tosylate from Step A in anhydrous THF via a syringe pump over 1-2 hours.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on triethylamine-deactivated silica gel.

IV. References

  • Organic & Biomolecular Chemistry. "Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones." (Available at: [Link])

  • ResearchGate. "Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia." (Available at: [Link])

  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (Available at: [Link])

  • MDPI. "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions." (Available at: [Link])

  • ResearchGate. "Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions." (Available at: [Link])

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (Available at: [Link])

  • ResearchGate. "6‐Exo epoxide–NHBoc cyclization/intramolecular..." (Available at: [Link])

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (Available at: [Link])

  • Master Organic Chemistry. "Tosylates And Mesylates." (Available at: [Link])

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (Available at: [Link])

  • Application of a new resolution method to chiral epoxides, arene oxides, and alcohols. (Available at: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (Available at: [Link])

  • Organic Chemistry Portal. "β-Amino alcohol synthesis by amination (alkylation)." (Available at: [Link])

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –." (Available at: [Link])

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." (Available at: [Link])

  • PMC. "Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans." (Available at: [Link])

  • YouTube. "Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation." (Available at: [Link])

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros." (Available at: [Link])

  • Chemistry LibreTexts. "17.6: Reactions of Alcohols." (Available at: [Link])

  • YouTube. "Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018." (Available at: [Link])

  • PMC. "tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one." (Available at: [Link])

  • RSC Publishing. "Ring-opening mechanism of epoxides with alcohol and tertiary amines." (Available at: [Link])

  • Beilstein Journals. "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2." (Available at: [Link])

  • Organic & Biomolecular Chemistry. "Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts." (Available at: [Link])

  • Der Pharma Chemica. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." (Available at: [Link])

  • Journal of Synthetic Chemistry. "Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols." (Available at: [Link])

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (Available at: [Link])

  • Organic Chemistry Data. "Alcohol to Mesylate - Common Conditions." (Available at: [Link])

  • ResearchGate. "Novel examples of the N-methyl effect on cyclisations of N-Boc derivatives of amino alcohols. A theoretical study." (Available at: [Link])

Sources

Technical Support Center: Regioselectivity in Epoxide Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in epoxide aminolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired isomeric product in this critical reaction. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in epoxide aminolysis?

Regioselectivity in the ring-opening of unsymmetrical epoxides by amines is primarily dictated by a balance between steric and electronic effects. The outcome of the reaction—whether the amine attacks the more substituted or less substituted carbon of the epoxide—depends critically on the reaction conditions (acidic, basic, or neutral) and the nature of both the epoxide and the amine nucleophile.[1][2][3]

  • Under Basic or Neutral Conditions (SN2 Pathway): With strong amine nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this pathway, steric hindrance is the dominant factor. The nucleophilic amine will preferentially attack the less sterically hindered carbon atom of the epoxide.[1][4][5][6] This leads to the "normal" or anti-Markovnikov product.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group.[7][8] This facilitates the breaking of the C-O bond, leading to a transition state with significant carbocation character on the more substituted carbon. Consequently, the amine, even if it's a weak nucleophile, will attack the more substituted carbon, which can better stabilize the partial positive charge.[1][7][8][9] This results in the "abnormal" or Markovnikov product.

Q2: My reaction is giving a mixture of regioisomers. How can I favor attack at the less substituted carbon?

To favor the formation of the product resulting from nucleophilic attack at the less substituted carbon (the SN2 product), you should employ conditions that promote a bimolecular substitution mechanism.

Troubleshooting Guide:

  • Avoid Acidic Catalysts: Ensure your reaction medium is neutral or basic. Protic solvents or acidic impurities can protonate the epoxide and initiate the competing acid-catalyzed pathway.[3]

  • Use a Strong Nucleophile: Primary and secondary amines are generally good nucleophiles for this transformation.[10] The nucleophilicity of the amine can be enhanced by using an aprotic solvent that does not solvate the amine as strongly.

  • Solvent Choice: Aprotic solvents such as THF, diethyl ether, or acetonitrile are often preferred for SN2 reactions.[3] Polar aprotic solvents can increase the rate of the reaction.

  • Lower the Temperature: Reducing the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is typically the SN2 product.[3][11]

Q3: How can I promote the reaction to occur at the more substituted carbon?

To direct the amine to attack the more substituted carbon (the SN1-like product), you need to create conditions that favor a transition state with carbocation character.

Troubleshooting Guide:

  • Employ an Acid Catalyst: The use of a Brønsted or Lewis acid is crucial.[7][12][13] The acid activates the epoxide by coordinating to the oxygen atom, making the C-O bonds more polarized and facilitating cleavage at the more substituted carbon.[12]

  • Choice of Acid:

    • Brønsted Acids: Acetic acid or other mild acids can be effective.[14][15]

    • Lewis Acids: Lewis acids like YCl₃, Sc(OTf)₃, and AlCl₃ can effectively catalyze the reaction and influence regioselectivity.[12][13][16] The choice of Lewis acid and solvent can have a significant impact on the outcome.[2][16]

  • Solvent Considerations: Solvents that can stabilize the developing positive charge in the transition state, such as polar protic solvents, can be beneficial. However, the choice of solvent must be carefully considered in conjunction with the Lewis acid used, as solvent coordination to the catalyst can affect its activity.[2][16][17]

Q4: Does the structure of the amine nucleophile affect the regioselectivity?

Yes, the structure of the amine plays a role, although it is often secondary to the reaction conditions.

  • Steric Hindrance: Highly sterically hindered amines may exhibit a stronger preference for attacking the less hindered carbon of the epoxide, even under conditions that might otherwise favor attack at the more substituted site.

  • Nucleophilicity: The nucleophilicity of the amine is a key factor. Primary amines are generally more reactive than secondary amines. Tertiary amines are typically poor nucleophiles for epoxide ring-opening due to steric hindrance and are more often used as non-nucleophilic bases.[18] The nucleophilic strength of amines is significantly reduced upon protonation, so reactions are less efficient at a pH below the pKa of the amine.[19][20]

Mechanistic Pathways and Control Strategies

The regiochemical outcome of epoxide aminolysis can be visualized as a decision point between two competing pathways. Your role as a scientist is to manipulate the reaction environment to favor one path over the other.

Diagram: Controlling Regioselectivity in Epoxide Aminolysis

Caption: Decision workflow for controlling regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for SN2-Selective Aminolysis (Attack at the Less Substituted Carbon)

This protocol is optimized for reactions where the desired product results from the amine attacking the sterically less hindered carbon of the epoxide.

Materials:

  • Unsymmetrical epoxide

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the unsymmetrical epoxide and the anhydrous aprotic solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the amine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired β-amino alcohol.

Protocol 2: General Procedure for SN1-like Selective Aminolysis (Attack at the More Substituted Carbon)

This protocol is designed to favor the attack of the amine at the more substituted carbon through the use of an acid catalyst.

Materials:

  • Unsymmetrical epoxide

  • Amine (1.0 - 1.2 equivalents)

  • Acid catalyst (e.g., Acetic Acid, 1.1 equivalents; or a Lewis Acid like YCl₃, 1-5 mol%)[12][15]

  • Solvent (consider solvent-free for some protocols, or an appropriate solvent for the chosen catalyst)[15][21]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the epoxide and the amine.

  • If conducting a solvent-free reaction, proceed to the next step. Otherwise, add the appropriate solvent.

  • Slowly add the acid catalyst to the stirred mixture at room temperature. For highly exothermic reactions, consider cooling the flask in an ice bath.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

The choice of catalyst and solvent can dramatically influence the regioselectivity. The following table summarizes general trends observed in the literature.

ConditionDominant MechanismPreferred Site of AttackKey Experimental Levers
Basic/Neutral SN2Less Substituted (Steric Control)Strong amine nucleophile, aprotic solvent, lower temperature.[1][3][6]
Acidic SN1-likeMore Substituted (Electronic Control)Brønsted or Lewis acid catalyst, solvent choice to stabilize partial positive charge.[1][7][8]

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Inoue, M., Sugita, T., Kiso, Y., & Ichikawa, K. (1977). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-851. Retrieved from [Link]

  • Loomis, A. K., & Elrod, M. J. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10134-10145. Retrieved from [Link]

  • ResearchGate. (2023). Do tertiary amines possess good nucleophilicity to react with epoxides? Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Retrieved from [Link]

  • Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]

  • ACS Publications. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • YouTube. (2014). Amines as Nucleophiles. Retrieved from [Link]

  • PMC. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]

  • Synthesis. (2007). Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis. 2007(06), 902-910. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms Of Epoxide Reactions. Chemical Reviews. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • ResearchGate. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review. Retrieved from [Link]

  • SciSpace. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • YouTube. (2018). Regioselectivity of epoxide ring-opening. Retrieved from [Link]

  • MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry, 6(2). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminolysis of epoxides for the synthesis of β-amino alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection in Epoxide Ring-Opening Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile and critical transformation. Epoxides are highly valuable intermediates in organic synthesis due to the inherent ring strain that drives their reactivity with a wide array of nucleophiles.[1][2][3][4] However, achieving high efficiency, regioselectivity, and stereoselectivity can be challenging. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.

Epoxide ring-opening reactions are pivotal in the synthesis of numerous pharmaceuticals and complex molecules.[5][6] The choice of catalyst is paramount as it dictates the reaction pathway and, consequently, the structure of the final product. The reaction can be broadly categorized into acid-catalyzed, base-catalyzed, and Lewis acid-mediated pathways, each with its own set of advantages and challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity

Question: My epoxide ring-opening reaction is producing a mixture of regioisomers. How can I control which carbon of the epoxide is attacked by the nucleophile?

Root Cause Analysis: Regioselectivity in epoxide ring-opening is fundamentally governed by the reaction conditions—specifically, whether the reaction is conducted under acidic or basic/neutral conditions.[7][8]

  • Under Basic or Neutral Conditions (SN2 Mechanism): With strong, typically anionic nucleophiles (e.g., alkoxides, hydroxides, Grignard reagents), the reaction proceeds via a classic SN2 mechanism.[7][9][10][11] The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[7][9][10][11]

  • Under Acidic Conditions (SN1-like Mechanism): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group.[7][12][13] This activation facilitates the nucleophilic attack. The reaction proceeds through a transition state with significant SN1 character.[7][9][14] Consequently, the nucleophile, which is often weak under these conditions, attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge.[1][9][14][15]

Solutions & Optimization Strategies:

Scenario Recommended Action Rationale
Goal: Attack at the less substituted carbon Use a strong, negatively charged nucleophile in a basic or neutral medium.This promotes an SN2 pathway where steric hindrance is the dominant controlling factor.[7][9][10][11]
Employ an aprotic solvent (e.g., THF, diethyl ether).Aprotic solvents will not protonate the epoxide, thus favoring the SN2 mechanism.
Lower the reaction temperature.This can enhance selectivity by favoring the kinetically controlled product, which is typically the result of the SN2 pathway.[16]
Goal: Attack at the more substituted carbon Use an acid catalyst (Brønsted or Lewis acid).Acid catalysis promotes a transition state with SN1 character, directing the nucleophile to the more substituted carbon that can better stabilize a partial positive charge.[1][9][14][15]
Opt for a Lewis acid (e.g., YCl₃, Sc(OTf)₃, BF₃·OEt₂) over a strong Brønsted acid.Lewis acids can be more selective and often allow for milder reaction conditions, which can help to minimize side reactions like polymerization.[16]
Ensure anhydrous conditions.Trace amounts of water can lead to the formation of undesired diol byproducts.[8][16]
Issue 2: Slow or Incomplete Reaction

Question: My epoxide ring-opening reaction is sluggish and gives low conversion even after an extended period. What can I do to improve the reaction rate?

Root Cause Analysis: The reactivity of epoxides is driven by their inherent ring strain, but several factors can lead to slow reactions.[1]

  • Weak Nucleophile: Neutral or weakly basic nucleophiles may not be sufficiently reactive to open the epoxide ring without catalytic activation.

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to adequately activate the epoxide. The strength of a Lewis acid, for example, significantly impacts catalytic activity.[17]

  • Steric Hindrance: Highly substituted epoxides or bulky nucleophiles can significantly slow down the reaction rate.

  • Low Temperature: While beneficial for selectivity, low temperatures can also decrease the reaction rate.

Solutions & Optimization Strategies:

  • Increase Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion.[7]

  • Catalyst Screening: If using a Lewis acid, consider screening a variety of catalysts with different Lewis acidities. For instance, Sn-Beta has shown higher catalytic activity in some cases compared to other materials like Zr-Beta or Hf-Beta.[17]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can significantly boost the reaction rate. However, monitor for potential side reactions or decomposition.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can sometimes participate in the reaction, while polar aprotic solvents can help to solvate charged intermediates and accelerate the reaction.

Issue 3: Formation of Side Products

Question: I am observing significant formation of byproducts, such as diols or polymers. How can I suppress these side reactions?

Root Cause Analysis: The high reactivity of epoxides can sometimes lead to undesired reaction pathways.[7]

  • Epoxide Polymerization: This is a common side reaction, especially under harsh acidic conditions.[7]

  • Diol Formation: The presence of water, even in trace amounts, can lead to the hydrolysis of the epoxide to form a 1,2-diol.[8]

  • Rearrangement Reactions: Under certain acidic conditions, epoxides can undergo rearrangement to form carbonyl compounds (e.g., Meinwald rearrangement).[16]

Solutions & Optimization Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize diol formation.

  • Control Catalyst Loading: Use the minimum effective amount of acid catalyst, as high concentrations can promote polymerization and other side reactions.[16]

  • Milder Catalysts: Consider using milder Lewis acids or heterogeneous catalysts that can be easily removed from the reaction mixture, preventing further reactions during workup.

  • Controlled Addition of Reagents: Slow, controlled addition of the nucleophile or catalyst can sometimes help to minimize side reactions by keeping their instantaneous concentrations low.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between homogeneous and heterogeneous catalysts for epoxide ring-opening?

A1: The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst separation and reuse.

Catalyst Type Advantages Disadvantages
Homogeneous Often exhibit high activity and selectivity. Reaction mechanisms are typically well-understood.Difficult to separate from the reaction mixture, leading to potential product contamination. Catalyst recycling is often not feasible.[17]
Heterogeneous Easily separated from the reaction mixture by filtration.[17] Can often be recycled and reused, making the process more cost-effective and environmentally friendly.[17]May exhibit lower activity compared to their homogeneous counterparts. Potential for leaching of the active catalytic species into the reaction mixture.[17]

Q2: How can I achieve enantioselectivity in epoxide ring-opening reactions?

A2: Asymmetric ring-opening (ARO) of epoxides is a powerful method for synthesizing chiral molecules.[18] This is typically achieved using chiral catalysts.

  • Metal-Salen Complexes: Chiral metal-salen complexes, particularly those of chromium and cobalt, are highly effective catalysts for the asymmetric ring-opening of meso-epoxides and the kinetic resolution of racemic epoxides.[18][19][20][21]

  • Organocatalysts: Chiral organocatalysts, such as certain amines and thioureas, can also promote enantioselective epoxide ring-opening.

The choice of catalyst and reaction conditions can be tailored to achieve high enantiomeric excess (ee) for a specific substrate and nucleophile combination.

Q3: What is the role of the solvent in epoxide ring-opening reactions?

A3: The solvent can play multiple roles in these reactions:

  • Solubilizing Reagents: The solvent must be able to dissolve the epoxide, nucleophile, and catalyst.

  • Influencing Reactivity and Selectivity: Protic solvents can act as nucleophiles or proton sources, while aprotic solvents are generally preferred for reactions involving strong, basic nucleophiles. The polarity of the solvent can also affect the stability of charged intermediates and transition states.

  • Heat Transfer: The solvent acts as a medium for heat transfer, allowing for effective temperature control.

Q4: My product is difficult to purify. What are some common purification challenges and how can I address them?

A4: Purification of the ring-opened product can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

  • Catalyst Removal: If using a homogeneous catalyst, it may need to be removed by extraction, chromatography, or precipitation. The use of heterogeneous catalysts simplifies this process, as they can be removed by filtration.[17]

  • Separation of Regioisomers: If the reaction produces a mixture of regioisomers, they may need to be separated by chromatography (e.g., column chromatography, HPLC).

  • Removal of Byproducts: Byproducts like diols and polymers may have similar polarities to the desired product, making separation difficult. Careful optimization of the reaction to minimize byproduct formation is the best strategy.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 eq) and the anhydrous alcohol (as solvent or in an appropriate anhydrous solvent).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sn-Beta, 0.4 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, remove it by filtration. If a homogeneous catalyst was used, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product.

Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity Observed check_conditions Identify Reaction Conditions: Acidic or Basic/Neutral? start->check_conditions basic_path Basic/Neutral Conditions check_conditions->basic_path Basic/Neutral acidic_path Acidic Conditions check_conditions->acidic_path Acidic sn2_attack Expect Attack at Less Substituted Carbon (SN2) basic_path->sn2_attack wrong_isomer_basic Observed Attack at More Substituted Carbon? sn2_attack->wrong_isomer_basic check_acid_traces Troubleshoot: Check for adventitious acid. Ensure strictly basic/neutral conditions. wrong_isomer_basic->check_acid_traces Yes sn1_attack Expect Attack at More Substituted Carbon (SN1-like) acidic_path->sn1_attack wrong_isomer_acidic Observed Attack at Less Substituted Carbon? sn1_attack->wrong_isomer_acidic check_sterics Troubleshoot: Is the more substituted carbon extremely sterically hindered? Consider steric vs. electronic control. wrong_isomer_acidic->check_sterics Yes G reactants Epoxide + Nu⁻ transition_state Transition State (SN2) reactants->transition_state Attack at less hindered carbon product Ring-Opened Product transition_state->product

Caption: Base-catalyzed epoxide ring-opening mechanism.

Acid-Catalyzed Ring-Opening (SN1-like)

G reactants Epoxide + H⁺ protonated_epoxide Protonated Epoxide reactants->protonated_epoxide Protonation transition_state Transition State (SN1-like) protonated_epoxide->transition_state Nu attack at more substituted carbon product_intermediate Intermediate transition_state->product_intermediate final_product Final Product product_intermediate->final_product Deprotonation

Caption: Acid-catalyzed epoxide ring-opening mechanism.

References

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Validation & Comparative

The Decisive Role of Stereochemistry: A Comparative Guide to Erythro vs. Threo N-Boc-L-cyclohexylalanine Epoxide Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of drug discovery, where molecular interactions dictate therapeutic outcomes, stereochemistry is not a mere detail but a cornerstone of efficacy. The spatial arrangement of atoms within a molecule can profoundly alter its biological activity, transforming a potent inhibitor into an inert compound. This guide offers an in-depth, technical comparison of two diastereomers of a key cysteine protease inhibitor: ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE and its threo isomer. We will dissect the structural nuances that underpin their starkly different inhibitory profiles, substantiated by experimental evidence and detailed methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage stereochemical control in inhibitor design.

The Stereochemical Imperative in Cysteine Protease Inhibition

Cysteine proteases, such as the cathepsin family, are pivotal enzymes in a host of physiological and pathological processes, including immune response, protein degradation, and cancer metastasis. Their catalytic activity hinges on a nucleophilic cysteine residue in the active site. Epoxide-based inhibitors are a class of mechanism-based inactivators that exploit this reactivity.[1] They form a stable, irreversible covalent bond with the active site thiol, effectively silencing the enzyme.[1][2]

N-Boc-L-cyclohexylalanine epoxide is a representative member of this inhibitor class. However, due to the presence of two chiral centers, its synthesis can yield two distinct diastereomers: erythro and threo.[3][4] As this guide will demonstrate, only one of these isomers possesses the correct three-dimensional architecture to be an effective inhibitor. This distinction has critical implications for drug design and synthesis.[5]

Mechanistic Underpinnings: Why Erythro Prevails

The dramatic difference in activity between the erythro and threo isomers is a direct consequence of their interaction geometry within the confined space of the enzyme's active site. The efficacy of inhibition is determined by how well the inhibitor can position its electrophilic epoxide ring for a nucleophilic attack by the deprotonated thiol of the catalytic cysteine residue.

Key Mechanistic Principles:

  • Favorable Orientation: The erythro configuration allows the molecule to adopt a conformation that presents the epoxide "warhead" to the catalytic cysteine residue at an optimal angle and distance for reaction. This precise positioning minimizes steric hindrance and lowers the activation energy of the covalent modification step.

  • Enzyme-Assisted Catalysis: The enzyme's active site is not a passive recipient. It actively participates in the reaction, and its interaction with the correctly oriented erythro isomer is estimated to accelerate the alkylation reaction by up to 10⁸-fold compared to a model reaction in solution.[1][2]

  • Stereochemical Rejection of the Threo Isomer: Conversely, the threo isomer, due to its different spatial arrangement, is unable to bind in a productive orientation. Its substituents clash with the residues lining the active site, preventing the epoxide ring from coming into proper proximity and alignment with the catalytic cysteine. Consequently, the threo isomer exhibits little to no inhibitory activity against cysteine proteases.[6]

G cluster_result Outcome Cys Cys-S⁻ (Nucleophile) Epoxide Epoxide Ring (Electrophile) Cys->Epoxide Nucleophilic Attack His His-Im⁺ (General Acid) CovalentBond Irreversible Covalent Bond (Enzyme Inactivated) Epoxide->CovalentBond Ring Opening Backbone Peptidyl Backbone (Binding & Specificity) Backbone->His Non-covalent Interactions

Caption: Mechanism of irreversible inhibition by an erythro-epoxide.

Quantitative Comparison: A Tale of Two Isomers

Experimental data consistently validates the superior performance of the erythro isomer. While specific kinetic constants for N-Boc-L-cyclohexylalanine epoxide are proprietary or dispersed in literature, the trend observed with analogous peptidyl epoxides is universally accepted and illustrative. The following table summarizes representative findings for this class of inhibitors.

Target ProteaseInhibitor IsomerActivity MeasurementResultConclusionReference
Cysteine Proteases Erythro Time-dependent Inactivation (kinact/KI)Active Potent, irreversible inactivator[2][6]
(e.g., Papain, Cathepsin B)Threo Time-dependent Inactivation (kinact/KI)No Activity Does not inhibit the enzyme[6]
Serine Proteases Erythro Inhibition AssayNo Activity Highly selective for cysteine proteases[2][6]
(e.g., Chymotrypsin)Threo Inhibition AssayNo Activity No off-target activity observed[6]

As the data shows, the biological activity is exclusive to the erythro diastereomer and is highly selective for the cysteine protease class.[2][6]

Experimental Protocol: Assay for Irreversible Inhibition

To provide a self-validating system for comparing inhibitor potency, the following detailed protocol for determining the second-order rate constant of inactivation (kinact/KI) is provided. This value is the gold standard for quantifying the efficiency of irreversible inhibitors.

Objective: To determine the kinact/KI for the erythro and threo isomers of N-Boc-L-cyclohexylalanine epoxide against a target cysteine protease (e.g., Papain).
Materials:
  • Enzyme: Purified Papain

  • Inhibitors: Stock solutions of erythro and threo N-Boc-L-cyclohexylalanine epoxide (in DMSO).

  • Substrate: Fluorogenic substrate, e.g., Z-Phe-Arg-AMC.

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, containing 2 mM DTT and 2 mM EDTA.

  • Instrumentation: 96-well black microplates, fluorescence plate reader.

Step-by-Step Methodology:
  • Enzyme Activation: Prepare a solution of Papain in assay buffer and incubate at 25°C for 15 minutes to ensure the active site cysteine is fully reduced and active.

  • Inhibitor Dilution Series: Prepare serial dilutions of both the erythro and threo inhibitor stock solutions in assay buffer. Ensure the final DMSO concentration is below 1% in all wells.

  • Inactivation Reaction:

    • In the microplate, mix the activated enzyme solution with an equal volume of each inhibitor dilution (and a vehicle control).

    • Incubate the plate at 25°C. This step initiates the time-dependent inactivation.

  • Sampling Over Time:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each inactivation reaction well.

    • Immediately add this aliquot to a corresponding well in a second microplate containing the fluorogenic substrate solution. This dilutes the inhibitor and starts the measurement of residual enzyme activity.

  • Activity Measurement: Monitor the rate of increase in fluorescence (substrate cleavage) for each sample in the plate reader. The rate is directly proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the residual enzyme activity versus the pre-incubation time. The negative slope of this line yields the pseudo-first-order rate constant (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations. The slope of this second plot is the second-order rate constant of inactivation, kinact/KI.

G cluster_prep 1. Preparation cluster_reaction 2. Inactivation cluster_measurement 3. Measurement of Residual Activity cluster_analysis 4. Data Analysis A Activate Cysteine Protease (Buffer with DTT) C Mix Enzyme + Inhibitor (Start Inactivation Timer) A->C B Prepare Serial Dilutions (Erythro & Threo Isomers) B->C D At Timed Intervals, Aliquot to Substrate Plate C->D t = 0, 2, 5... min E Measure Reaction Rate (Fluorescence Reading) D->E F Plot ln(Activity) vs. Time => Determine k_obs E->F G Plot k_obs vs. [Inhibitor] => Determine k_inact/K_I F->G

Caption: Experimental workflow for determining kinact/KI of irreversible inhibitors.

Implications for Drug Design and Synthesis

This guide unequivocally establishes that for N-Boc-L-cyclohexylalanine epoxide and related compounds, the erythro isomer is the active species, while the threo isomer is inactive. This has profound implications for the drug development pipeline:

  • Stereoselective Synthesis: It is imperative to develop and employ synthetic routes that are highly stereoselective, maximizing the yield of the desired erythro isomer.[2][4] Methods relying on principles like Cram's rule for stereocontrolled reduction of precursor ketones are essential for achieving high diastereomeric excess.[4]

  • Chiral Purity Analysis: Rigorous analytical methods (e.g., chiral HPLC, NMR) must be implemented to confirm the stereochemical purity of the final compound. The presence of the inactive threo isomer can lead to an underestimation of the true potency of the active pharmaceutical ingredient.

  • Structure-Activity Relationship (SAR): This stark difference in activity serves as a critical data point in building SAR models. It confirms that the precise 3D positioning of substituents is a non-negotiable parameter for effective inhibition by this class of compounds.

References

  • Oreate AI Blog. (2026, January 15). Erythro vs. Threo: Understanding Stereochemical Nuances.
  • Benchchem. (n.d.). erythro-N-Boc-D-phenylalanine epoxide | 98818-34-9.
  • National Institutes of Health (NIH). (2021, January 8). Synthesis of erythro- B13 enantiomers and stereospecific action of full set of B13-isomers in MCF7 breast carcinoma cells: cellular metabolism and effects on sphingolipids.
  • Chemistry Steps. (n.d.). Erythro and Threo.
  • ACS Publications. (1996).
  • ResearchGate. (2025, October 17). Synthesis and Biological Evaluation of New (-)-Englerin Analogues | Request PDF.
  • The Chemistry Department Bar-Ilan University. (n.d.). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides.
  • MDPI. (2023, April 3).
  • Bar-Ilan University. (2000).
  • The Scripps Research Institute. (n.d.).
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  • PubMed. (n.d.). Biological evaluation of epoxy analogs of 1 alpha,25-dihydroxyvitamin D3.
  • PubMed. (2013, December 12). Design, synthesis, and biological evaluation of Erythrina alkaloid analogues as neuronal nicotinic acetylcholine receptor antagonists.
  • ResearchGate. (2025, August 6).
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  • PubMed. (n.d.).
  • MDPI. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • The Scripps Research Institute. (n.d.). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones.

Sources

A Researcher's Guide to Predicting Epoxide Ring-Opening: A Comparative Analysis of Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is fundamental to innovation. Among the myriad of synthetic transformations, the ring-opening of unsymmetrical epoxides stands as a critical juncture where the regioselectivity of nucleophilic attack dictates the final product's architecture and, consequently, its biological function. This guide provides a comprehensive comparison of computational methods for predicting this regioselectivity, benchmarked against established experimental outcomes, to empower rational and efficient synthetic design.

The high ring strain of the three-membered ether ring in epoxides makes them susceptible to nucleophilic attack.[1] However, in an unsymmetrical epoxide, the nucleophile can approach one of two electrophilic carbon atoms, leading to two potential regioisomers. The preferred reaction pathway is governed by a delicate interplay of steric and electronic factors, which are further influenced by the nature of the epoxide's substituents, the attacking nucleophile, and the reaction conditions—specifically, the presence of an acid or base catalyst.[2]

The Dichotomy of a Reaction: Understanding the Mechanistic Underpinnings

The regioselectivity of epoxide ring-opening is fundamentally dictated by the reaction conditions, which polarize the transition state in distinct ways.

Base-Catalyzed Ring-Opening: A Tale of Steric Hindrance

Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide proceeds via a classic S(_N)2 mechanism.[1][3] In this scenario, a strong nucleophile directly attacks one of the epoxide carbons.[1] The dominant factor governing regioselectivity is steric hindrance; the nucleophile will preferentially attack the less substituted, more sterically accessible carbon atom.[1][3][4] This is because the transition state energy is lower when the bulky nucleophile avoids steric clashes with the epoxide's substituents.

Acid-Catalyzed Ring-Opening: The Electronic Influence

In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a much more reactive electrophile and a better leaving group.[1][5] The reaction mechanism shifts towards a state with significant S(_N)1 character.[1][5] While a full carbocation intermediate is not always formed, the transition state features a significant buildup of positive charge on the carbon atom that can best stabilize it.[5] Consequently, the nucleophile will preferentially attack the more substituted carbon, as this carbon can better accommodate the developing positive charge through hyperconjugation and inductive effects.[5][6]

Computational Chemistry: A Digital Crystal Ball for Regioselectivity

Modern computational chemistry offers powerful tools to predict the outcome of chemical reactions with increasing accuracy. For epoxide ring-opening, Density Functional Theory (DFT) has emerged as a particularly robust and widely used method.[2][7][8] More recently, machine learning models have also shown promise in this domain.[9][10][11]

Density Functional Theory (DFT): A Quantum Mechanical Workhorse

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction prediction, DFT is employed to calculate the energies of reactants, transition states, and products. The regioselectivity is then predicted by comparing the activation energies for the two possible pathways; the pathway with the lower activation energy is the kinetically favored one.

Several factors are crucial for accurate DFT predictions:

  • Choice of Functional: The functional is an approximation to the exchange-correlation energy, a key component of the total energy in DFT. Different functionals can yield different results, and the choice depends on the specific system and desired accuracy. Common functionals for this type of reaction include B3LYP and M06-2X.

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used.

  • Solvent Model: Reactions in solution can be significantly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for these effects without the prohibitive cost of explicitly modeling solvent molecules.

A Comparative Look at DFT Performance:

Computational MethodKey FeaturesAccuracyComputational Cost
B3LYP/6-31G* A widely used and well-benchmarked hybrid functional and basis set combination.Good for qualitative predictions and trends. May require larger basis sets for quantitative accuracy.Moderate
M06-2X/cc-pVTZ A meta-hybrid GGA functional known for good performance with non-covalent interactions and thermochemistry.Generally provides higher accuracy for activation barriers.High
OLYP/TZ2P A gradient-corrected functional often used in combination with Slater-type basis sets.Has been shown to provide reliable predictions for epoxide ring-opening.[7][8]Moderate to High
Machine Learning: The New Frontier

Machine learning (ML) models, particularly graph neural networks, are emerging as powerful tools for predicting chemical reactivity.[9][11][12] These models are trained on large datasets of known reactions and learn to identify the patterns that govern regioselectivity.

Advantages of Machine Learning:

  • Speed: Once trained, ML models can predict the outcome of a reaction almost instantaneously.[10]

  • No a priori mechanistic knowledge required: The model learns the underlying chemical principles from the data.

Current Limitations:

  • Data dependency: The accuracy of an ML model is highly dependent on the quality and quantity of the training data.

  • "Black box" nature: It can be difficult to interpret the reasoning behind a model's prediction.

  • Extrapolation challenges: Models may not perform well on reactions that are significantly different from those in the training set.

Experimental Validation: The Ultimate Arbiter

Computational predictions, no matter how sophisticated, must be validated by experimental data. The determination of epoxide ring-opening regioselectivity is typically achieved through a combination of reaction execution and product analysis.

General Experimental Protocol for Epoxide Ring-Opening
  • Reaction Setup: The epoxide and nucleophile are dissolved in an appropriate solvent. For acid-catalyzed reactions, a catalytic amount of a protic or Lewis acid is added. For base-catalyzed reactions, a stoichiometric amount of a strong base is often used.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the reaction mixture is worked up to remove any remaining starting materials and byproducts. The product regioisomers are then separated and purified, typically by flash column chromatography.

  • Product Characterization and Ratio Determination: The identity of each regioisomer is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (

    
    H and 
    
    
    
    C NMR) and Mass Spectrometry (MS). The ratio of the regioisomers is determined by integrating the characteristic peaks in the
    
    
    H NMR spectrum of the crude reaction mixture or by GC analysis.
Example: Reductive Ring-Opening of an Epoxide

A green chemistry experiment for the reductive opening of epoxides has been developed for undergraduate laboratories.[13] This procedure utilizes a titanocene catalyst and water as a hydrogen atom source to favor the formation of the less substituted alcohol.[13]

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key factors influencing epoxide ring-opening and a typical computational workflow.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Pathway Reaction Conditions Reaction Conditions Transition State Transition State Reaction Conditions->Transition State Substrate Sterics Substrate Sterics Substrate Sterics->Transition State Substrate Electronics Substrate Electronics Substrate Electronics->Transition State Nucleophile Nucleophile Nucleophile->Transition State Product Product Transition State->Product

Caption: Factors governing the regioselectivity of epoxide ring-opening.

G cluster_0 Computational Workflow A Define Reactants (Epoxide, Nucleophile, Catalyst) B Build Input Structures A->B C Perform Geometry Optimization and Frequency Calculation B->C D Locate Transition States (Pathway A and Pathway B) C->D E Calculate Activation Energies (ΔG‡) D->E F Predict Major Product (Lower ΔG‡) E->F

Caption: A typical DFT workflow for predicting epoxide ring-opening regioselectivity.

Conclusion and Future Outlook

The prediction of epoxide ring-opening regioselectivity is a mature field within computational chemistry, with DFT methods providing reliable and accurate predictions that can guide synthetic efforts.[2] The choice of computational method represents a trade-off between accuracy and computational cost, and the selection should be tailored to the specific research question. While DFT remains the gold standard for detailed mechanistic investigation, the continued development of machine learning models promises to accelerate the pace of reaction prediction, offering rapid screening of reaction conditions and substrates.[9][11]

Ultimately, a synergistic approach that combines the predictive power of computational chemistry with the definitive validation of experimental work will continue to be the most effective strategy for mastering the complexities of epoxide chemistry and advancing the frontiers of drug discovery and materials science.

References

  • Unlocking Regioselectivity: A Comparative Guide to DFT Simulations in Predicting Nucleophilic
  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions | Scilit.
  • (a) Computationally analyzed epoxide ring-opening reactions under basic...
  • Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases | The Journal of Physical Chemistry C - ACS Public
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism - OSTI.
  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides | Journal of the American Chemical Society.
  • How to predict the regioselectivity of epoxide ring opening. - Henry Rzepa's Blog.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Computational tools for the prediction of site- and regioselectivity of organic reactions.
  • Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides - ResearchG
  • Epoxides Ring-Opening Reactions - Chemistry Steps.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC.
  • Software – Green Research Group.
  • Computational tools for the prediction of site- and regioselectivity of organic reactions..
  • Epoxide Ring Opening With Base - Master Organic Chemistry.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins | Request PDF - ResearchG
  • OrgoSolver | Reaction Solver, IUPAC Namer & Mechanism Solver.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01905H.
  • Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins - Academia.edu.
  • Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment | Journal of Chemical Education - ACS Public
  • (559a)
  • Regioselectivity of epoxide ring-opening - YouTube.
  • Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of C
  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Arom
  • DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding - MDPI.
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - MDPI.

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A Comparative Guide to the Synthesis Efficiency of Chiral Building Blocks for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and Efficiency in Modern Drug Discovery

In the landscape of modern pharmaceuticals, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers of a drug often exhibiting vastly different therapeutic effects, and in some cases, toxicities.[1] Consequently, the ability to synthesize enantiomerically pure chiral building blocks is a cornerstone of drug development. However, scientific elegance in synthesis must be matched by efficiency. For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision, balancing stereochemical control with practical considerations of yield, cost, scalability, and environmental impact.[2][3][4]

This guide provides an in-depth, objective comparison of the synthesis efficiency of key chiral building blocks, moving beyond simplistic yield comparisons to embrace a holistic view of performance. We will delve into established and innovative synthetic strategies, supported by experimental data, to empower you to make informed decisions in your own research and development endeavors. Our analysis will be grounded in key performance indicators (KPIs) that define modern synthesis efficiency:

  • Yield (%): The classical measure of a reaction's efficiency in converting reactants to the desired product.

  • Enantiomeric Excess (e.e., %): A measure of the stereochemical purity of a chiral substance.

  • Atom Economy (%): A concept introduced by Barry Trost that measures the proportion of reactant atoms incorporated into the final product.[5][6]

  • Process Mass Intensity (PMI): A "green" metric that quantifies the total mass of materials (raw materials, solvents, reagents) used to produce a kilogram of the final product.[7]

  • E-Factor: Another green metric that measures the kilograms of waste generated per kilogram of product.[7]

By understanding the interplay of these metrics across different synthetic platforms, we can begin to appreciate the true efficiency of a chemical transformation.

Chapter 1: Foundational Chiral Building Blocks: A Comparative Analysis

This chapter focuses on the synthesis of widely used, foundational chiral building blocks that serve as the starting point for countless active pharmaceutical ingredients (APIs).

Section 1.1: Asymmetric Hydrogenation for Chiral Alcohols and Amines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols and amines from prochiral ketones, olefins, and imines.[8] The field has been revolutionized by the development of highly efficient transition-metal catalysts bearing chiral ligands.

Case Study: The Industrial Synthesis of (S)-Metolachlor

A landmark example of industrial-scale asymmetric catalysis is the synthesis of (S)-metolachlor, the active ingredient in the herbicide Dual Magnum®.[9][10][11] The key step is the iridium-catalyzed asymmetric hydrogenation of an imine. This process is a testament to the remarkable efficiency that can be achieved, operating on a scale of over 10,000 tons per year with a catalyst that boasts a turnover number (TON) of over 2,000,000.[10][12]

Comparative Data: Asymmetric Hydrogenation Catalysts

The choice of catalyst is critical for achieving high enantioselectivity and turnover frequency (TOF). Below is a comparison of seminal catalyst systems for the asymmetric hydrogenation of representative substrates.

Catalyst SystemSubstrateProducte.e. (%)TONTOF (h⁻¹)Conditions
Rh-(R,R)-Et-DuPhosMethyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>9910,000>2,000MeOH, RT, 3 atm H₂
Ru-(S)-BINAP/(S,S)-DPENAcetophenone(R)-1-Phenylethanol972,0001002-Propanol, 28 °C, 8 atm H₂
Ir-(R)-ThrePHOX(E)-1,2-diphenylpropene(S)-1,2-diphenylpropane94100~10CH₂Cl₂, RT, 1 atm H₂
RuCl₂[(S)-xylbinap][(S)-daipen]2-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol98200,000>10,0002-Propanol, RT, 8 atm H₂

Data compiled from publicly available sources for illustrative comparison.[13]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a representative procedure for the asymmetric hydrogenation of a ketone using a Noyori-type catalyst.

Materials:

  • [RuCl(p-cymene)((S,S)-Ts-DPEN)]

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrogen gas

Procedure:

  • In a glovebox, a pressure reactor is charged with [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.1 mol%) and KOH (0.2 mol%).

  • A solution of acetophenone in anhydrous 2-propanol is added.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 8 atm and the reaction mixture is stirred at 28 °C.

  • Reaction progress is monitored by GC or TLC.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford (R)-1-phenylethanol.

Characterization:

  • The enantiomeric excess is determined by chiral HPLC or GC.

  • The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Mechanism: Noyori Asymmetric Hydrogenation

The mechanism of the Noyori asymmetric hydrogenation is a well-studied example of a metal-ligand bifunctional catalysis.[4][8][14] The catalyst activation involves the reaction of the precatalyst with a base. The hydrogenation of the ketone proceeds through a six-membered pericyclic transition state where the substrate interacts with both the ruthenium hydride and the amine proton of the chiral ligand.[4][15]

Noyori_Hydrogenation Precatalyst [RuCl(arene)(diamine)] Active_Catalyst [RuH(arene)(diamine)] Precatalyst->Active_Catalyst H₂, Base Substrate_Complex [RuH(arene)(diamine)(Ketone)] Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Product_Complex [RuH(arene)(diamine)(Alcohol)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Alcohol Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Section 1.2: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[16][17][18] This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, has had a profound impact on the synthesis of complex chiral molecules.[16][17]

Case Study: Synthesis of Glycidol

Glycidol is a versatile chiral building block used in the synthesis of beta-blockers and other pharmaceuticals. The Sharpless asymmetric epoxidation of allyl alcohol provides a direct and efficient route to enantiomerically pure glycidol.

Comparative Data: Sharpless Asymmetric Epoxidation

The enantioselectivity of the Sharpless epoxidation is primarily determined by the chirality of the diethyl tartrate (DET) ligand.

SubstrateChiral LigandProducte.e. (%)Yield (%)
Allyl alcohol(+)-DET(R)-Glycidol>9570-80
Allyl alcohol(-)-DET(S)-Glycidol>9570-80
Geraniol(+)-DET(2S,3S)-2,3-Epoxygeraniol>95~90
Cinnamyl alcohol(+)-DET(2R,3R)-3-Phenylglycidol>95~85

Data compiled from various literature sources.[19][20]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Allyl Alcohol

Materials:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Allyl alcohol

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM, anhydrous)

  • 3Å Molecular sieves

Procedure:

  • A flame-dried flask is charged with anhydrous DCM, 3Å molecular sieves, and (+)-DET under an inert atmosphere.

  • The mixture is cooled to -20 °C, and Ti(OⁱPr)₄ is added dropwise.

  • Allyl alcohol is added, and the mixture is stirred for 30 minutes.

  • TBHP is added dropwise, and the reaction is stirred at -20 °C, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by distillation to afford (R)-glycidol.

Characterization:

  • Enantiomeric excess is determined by chiral GC after derivatization.

  • Structure is confirmed by ¹H NMR and ¹³C NMR.

Mechanism: Sharpless Asymmetric Epoxidation

The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to one of the titanium centers, and the oxygen atom from the hydroperoxide is delivered to one face of the double bond, directed by the chiral tartrate ligand.[20]

Sharpless_Epoxidation Ti_Source Ti(O-iPr)₄ Pre_Catalyst Dimeric Titanium-Tartrate Complex Ti_Source->Pre_Catalyst Tartrate Chiral Tartrate Tartrate->Pre_Catalyst Active_Catalyst Active Catalyst-Substrate Complex Pre_Catalyst->Active_Catalyst + Allylic Alcohol Allylic_Alcohol Allylic Alcohol Epoxidation Oxygen Transfer Active_Catalyst->Epoxidation Oxidant t-BuOOH Oxidant->Epoxidation Epoxidation->Pre_Catalyst Catalyst Regeneration Epoxy_Alcohol Chiral Epoxy Alcohol Epoxidation->Epoxy_Alcohol

Caption: Simplified workflow of the Sharpless asymmetric epoxidation.

Section 1.3: Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[21] This approach avoids the need for an asymmetric induction step, directly leveraging the inherent chirality of the starting material.

Case Study: Synthesis from L-Tartaric Acid

L-Tartaric acid is an inexpensive and abundant chiral building block. Its C2-symmetric structure with two stereocenters and multiple functional groups makes it a versatile starting material for the synthesis of a wide range of chiral molecules, including ligands, natural products, and pharmaceutical intermediates.[22][23][24][25]

Workflow: Chiral Pool Synthesis from L-Tartaric Acid

Chiral_Pool Start L-Tartaric Acid (Chiral Pool) Step1 Protection & Modification Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Target Target Chiral Building Block Step2->Target

Caption: General workflow for chiral pool synthesis.

Comparative Analysis: Chiral Pool vs. De Novo Asymmetric Synthesis

MetricChiral Pool SynthesisDe Novo Asymmetric Synthesis
Advantages Readily available starting material, predictable stereochemistry.Broader scope of accessible structures, not limited by natural product availability.
Disadvantages Limited to the structural motifs of the starting material, may require more synthetic steps.Requires development of an efficient asymmetric catalyst or auxiliary, may have lower overall yield.
Cost Often lower due to inexpensive starting materials.Can be higher due to the cost of catalysts or chiral auxiliaries.
Scalability Generally good, dependent on the availability of the starting material.Dependent on the efficiency and cost of the asymmetric step.

Chapter 2: Advanced and Proprietary Chiral Building Blocks

This chapter explores the synthesis of more complex or less common, high-value chiral synthons, often employing cutting-edge synthetic methodologies.

Section 2.1: Organocatalysis for Chiral Amines and Carbonyls

Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Small organic molecules, such as proline and its derivatives, can catalyze a wide range of enantioselective transformations.[26]

Case Study: Proline-Catalyzed Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The use of L-proline as a catalyst allows for the highly enantioselective synthesis of these valuable building blocks.[21]

Comparative Data: Proline and its Derivatives in the Asymmetric Mannich Reaction

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)e.e. (%)
(S)-Proline10 - 30DMSO24 - 9976 - 9590:1091 - 96
(S)-Diphenylprolinol TMS Ether1 - 10Toluene / CH₂Cl₂1 - 5>90>95:5>99
Proline-Tetrazole Analog10 - 20Various24 - 7260 - 85Varies80 - 95

Data compiled from a representative Mannich reaction for illustrative comparison.[27][28][29]

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

  • Aldehyde

  • Ketone

  • Amine

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the aldehyde and amine in DMSO, L-proline (20 mol%) is added.

  • The ketone is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Characterization:

  • Diastereomeric ratio and enantiomeric excess are determined by HPLC.

  • Structure is confirmed by ¹H NMR and ¹³C NMR.

Mechanism: Proline-Catalyzed Asymmetric Mannich Reaction

The catalytic cycle involves the formation of an enamine from the ketone and proline, which then attacks the imine generated in situ from the aldehyde and amine. The stereochemistry is controlled by the chiral environment created by the proline catalyst.[21]

Proline_Mannich Proline L-Proline Enamine Chiral Enamine Proline->Enamine Ketone Ketone Ketone->Enamine Mannich_Addition Asymmetric Mannich Addition Enamine->Mannich_Addition Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Imine->Mannich_Addition Iminium_Ion Iminium Ion Mannich_Addition->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product β-Amino Carbonyl Hydrolysis->Product

Caption: Catalytic cycle of the proline-catalyzed asymmetric Mannich reaction.

Section 2.2: Biocatalysis and Enzymatic Resolutions

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with high efficiency and stereocontrol, often under mild, environmentally friendly conditions.[30]

Case Study: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In a kinetic resolution, a lipase will selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, allowing for the separation of the two enantiomers.[31][32][33][34]

Comparative Data: Lipase-Catalyzed Kinetic Resolution

Lipase SourceSubstrateConversion (%)e.e. (substrate) (%)e.e. (product) (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (Novozym 435)rac-1-Phenylethyl acetate~50>99>99>200
Pseudomonas cepacia Lipaserac-1-Phenylethyl acetate~50>99~98>100
Rhizomucor miehei Lipaserac-1-Phenylethyl acetate~45~80>95~20

Data is representative and can vary significantly with reaction conditions.[35]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 1-phenylethyl acetate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (pH 7)

  • Heptane

Procedure:

  • A biphasic mixture of the racemic ester in heptane and phosphate buffer is prepared.

  • Novozym 435 is added, and the mixture is stirred at a controlled temperature.

  • The reaction is monitored by taking aliquots of the organic phase and analyzing by chiral GC.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The layers are separated, and the organic layer containing the unreacted ester is washed and dried.

  • The aqueous layer containing the hydrolyzed alcohol is extracted, and the product is isolated.

Characterization:

  • Enantiomeric excess of the remaining ester and the product alcohol are determined by chiral GC.

Workflow: Enzymatic Kinetic Resolution

Kinetic_Resolution Racemate Racemic Ester (R)-Ester + (S)-Ester Enzyme Lipase Racemate->Enzyme Fast_Reaction (S)-Ester -> (S)-Alcohol Enzyme->Fast_Reaction Fast Slow_Reaction (R)-Ester (unreacted) Enzyme->Slow_Reaction Slow

Caption: Principle of lipase-catalyzed kinetic resolution.

Chapter 3: A Holistic View on Synthesis Efficiency: Beyond Yield and e.e.

A truly efficient synthesis is not only high-yielding and stereoselective but also sustainable. Green chemistry metrics provide a framework for evaluating the environmental impact of a chemical process.[2][3][4]

Section 3.1: Atom Economy, PMI, and E-Factor

As defined in the introduction, these metrics offer a quantitative assessment of the "greenness" of a synthesis. An ideal synthesis would have an atom economy of 100%, a PMI of 1 (meaning all mass input is converted to product), and an E-Factor of 0 (no waste).

Comparative Analysis of Green Chemistry Metrics

Synthesis TypeTypical Atom Economy (%)Typical PMITypical E-Factor
Asymmetric Hydrogenation100Low to ModerateLow to Moderate
Sharpless Epoxidation~70-80ModerateModerate
Proline-Catalyzed Mannich~80-90Moderate to HighModerate to High
Enzymatic Resolution~50 (for desired enantiomer)HighHigh
Chiral Pool SynthesisVariableVariableVariable

These values are illustrative and highly dependent on the specific reaction and process optimization.[36][37]

The data highlights that while methods like enzymatic resolution can provide excellent enantioselectivity, they are inherently less atom-economical due to the discard of the unwanted enantiomer. In contrast, asymmetric catalytic methods like hydrogenation can be highly atom-economical.

Section 3.2: Scalability and Process Safety Considerations

The transition from a laboratory-scale procedure to an industrial process introduces a new set of challenges.

  • Catalyst Cost and Recovery: For precious metal catalysts, efficient recovery and recycling are essential for economic viability.

  • Solvent Selection: The choice of solvent has a significant impact on the PMI and environmental footprint of a process. The use of greener solvents is a key principle of sustainable chemistry.

  • Reaction Safety: Exothermic reactions, high pressures, and hazardous reagents must be carefully managed at scale.

  • Purification: Chromatographic purifications are often not feasible on a large scale, necessitating the development of crystallization or distillation-based methods.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of chiral building blocks is a multifaceted challenge with no single "best" solution. The optimal strategy depends on a careful consideration of the specific target molecule, the desired scale of production, and the relative importance of various efficiency metrics.

  • For high atom economy and large-scale production, asymmetric catalysis, particularly hydrogenation, is often the method of choice.

  • For complex stereochemical challenges, biocatalysis and chiral pool synthesis offer powerful solutions, leveraging the inherent selectivity of nature.

  • Organocatalysis provides a valuable metal-free alternative for a growing range of transformations.

As the pharmaceutical industry continues to embrace the principles of green chemistry, a holistic approach to synthesis efficiency, encompassing not only yield and enantioselectivity but also atom economy, PMI, and overall sustainability, will be paramount.[2][3][4] By understanding the strengths and weaknesses of each synthetic methodology, researchers and drug development professionals can navigate the complex landscape of chiral synthesis and develop efficient, sustainable routes to the medicines of the future.

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A Senior Application Scientist's Guide to the In-Vitro vs. In-Vivo Stability of N-Boc Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool, prized for its reliability in synthetic chemistry.[1] However, when a Boc-protected compound transitions from a stable intermediate on the benchtop to a potential therapeutic in a biological system, its stability profile becomes a critical determinant of its fate and efficacy. This guide provides an in-depth comparison of the factors governing the stability of N-Boc protected compounds in simulated in-vitro environments versus complex in-vivo systems. We will explore the underlying mechanisms of degradation, provide actionable experimental protocols, and discuss the challenges of correlating data between these two realms.

The Fundamental Chemistry: Why the N-Boc Group is Labile

The utility of the N-Boc group is rooted in its predictable reactivity: it is exceptionally stable under basic, nucleophilic, and many reductive conditions, yet it is readily cleaved by acid.[2][3] This acid lability is the central theme of its stability profile. The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen, which weakens the C-O bond to the tertiary butyl group. This leads to the formation of a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine, carbon dioxide, and isobutene (from the tert-butyl cation).[4][5]

This inherent acid sensitivity is the primary chemical liability that must be assessed for any N-Boc protected compound intended for biological application, especially via oral administration where it will encounter the highly acidic environment of the stomach.

Diagram: Acid-Catalyzed Cleavage of the N-Boc Group

NBoc R₂N-Boc Protonated Protonated Intermediate NBoc->Protonated + H⁺ H_plus H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Slow tBu_cation tert-butyl cation Protonated->tBu_cation Amine R₂NH (Free Amine) Carbamic_Acid->Amine Fast -CO₂ Isobutene Isobutene tBu_cation->Isobutene - H⁺ CO2 CO₂

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

In-Vitro Stability Assessment: Simulating the Biological Milieu

In-vitro stability assays are the first line of investigation to predict a compound's behavior. They are designed to isolate specific physiological environments and assess stability under controlled conditions. For N-Boc protected compounds, the primary focus is on chemical stability in relevant bio-fluids.

Mechanisms of In-Vitro Degradation
  • Acid-Catalyzed Hydrolysis: This is the most significant degradation pathway. Assays using Simulated Gastric Fluid (SGF), which has a pH of 1.2, are crucial for compounds intended for oral delivery. The low pH is expected to efficiently cleave the Boc group.[6]

  • Enzymatic Degradation: While the N-Boc carbamate linkage is generally considered resistant to enzymatic cleavage by common metabolic enzymes like esterases or amidases, this should not be assumed.[7] Some studies have shown that certain lipases and esterases can hydrolyze tert-butyl esters while leaving the N-Boc group intact, suggesting its relative stability.[8] However, comprehensive screening in liver microsomes or plasma is a necessary step to rule out unexpected metabolic activity on the parent molecule or the Boc group itself.

  • Chemical Instability at Physiological pH: In Simulated Intestinal Fluid (SIF, pH ~6.8) or plasma (pH ~7.4), the N-Boc group is typically highly stable.[9] Degradation observed in these matrices is more likely due to other labile functionalities on the molecule or, less commonly, enzymatic action.

Experimental Protocol: In-Vitro Stability in SGF and Plasma

This protocol provides a framework for assessing the stability of an N-Boc protected compound.

Objective: To determine the degradation half-life (t₁/₂) of a test compound in Simulated Gastric Fluid and plasma.

Materials:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

  • Control Plasma (e.g., Rat, Human), EDTA-anticoagulated

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation and LC-MS)

  • Incubator/water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Pre-warm SGF and plasma to 37°C.

  • Reaction Initiation:

    • For SGF: Add 10 µL of 10 mM test compound stock to 990 µL of pre-warmed SGF (final concentration: 100 µM).

    • For Plasma: Add 10 µL of 10 mM test compound stock to 990 µL of pre-warmed plasma (final concentration: 100 µM).

    • For a control (t=0), add 10 µL of stock to 990 µL of the appropriate matrix and immediately proceed to quenching.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching & Protein Precipitation: Immediately add the 50 µL aliquot to 150 µL of ice-cold ACN containing 0.1% formic acid and an internal standard. This stops the reaction and precipitates proteins.

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS/MS method to quantify the remaining percentage of the parent compound.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the degradation rate constant. Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Diagram: In-Vitro Stability Workflow

cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Spike Stock into Matrix (Final Conc. 100 µM) A->C B Pre-warm Matrices (SGF, Plasma) to 37°C B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Cold ACN (+ Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-Life (t₁/₂) H->I

Caption: Workflow for a typical in-vitro stability assay.

In-Vivo Stability: The Whole-System Reality

In-vivo studies provide the ultimate test of a compound's stability, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME).[11] For an orally administered N-Boc compound, the journey is fraught with challenges.

Mechanisms of In-Vivo Clearance
  • Gastric Acid Cleavage: Upon oral ingestion, the compound first encounters the stomach's acidic environment (pH 1.5-3.5). This is the most probable site for significant, non-enzymatic cleavage of the N-Boc group, effectively acting as a prodrug activation step.[6] The rate and extent of this cleavage will depend on gastric residence time and the compound's specific acid sensitivity.

  • First-Pass Metabolism: If the intact N-Boc compound survives the stomach and is absorbed through the intestinal wall, it enters the portal circulation and travels directly to the liver.[12] Here, it is exposed to a high concentration of metabolic enzymes (e.g., Cytochrome P450s). While the Boc group itself is generally not a primary site for metabolic attack, the rest of the molecule could be extensively metabolized, leading to low systemic exposure of the protected compound.

  • Systemic Enzymatic Hydrolysis: Once in systemic circulation, the compound is exposed to plasma esterases and other hydrolases. As with in-vitro plasma assays, significant cleavage of the N-Boc carbamate is generally not expected, but cannot be entirely ruled out without empirical data.

The overarching challenge is that these processes occur simultaneously, making it difficult to isolate a single cause of instability. Low oral bioavailability of an N-Boc compound could be due to poor absorption, extensive gastric cleavage, or high first-pass metabolism.[13]

Experimental Protocol: A Basic In-Vivo Pharmacokinetic (PK) Study

This protocol outlines a basic PK study in rodents to assess the oral and intravenous stability and exposure of an N-Boc protected compound.

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) of a test compound.

Materials:

  • Test Compound

  • Dosing vehicles (e.g., for IV: 5% DMSO/95% Saline; for PO: 0.5% Methylcellulose in water)

  • Male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins

  • Dosing syringes (IV) and gavage needles (PO)

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Centrifuge, vortexer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare sterile dosing formulations for both intravenous (IV) and oral (PO) administration at the target concentrations (e.g., 1 mg/kg for IV, 10 mg/kg for PO).

  • Animal Dosing:

    • IV Group: Administer the dose as a slow bolus via the jugular vein cannula.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-defined time points.

    • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Transfer plasma to a clean tube and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3-4 volumes of cold ACN with an internal standard.

    • Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent N-Boc compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Diagram: In-Vivo Pharmacokinetic Study Workflow

cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling A Prepare IV & PO Dosing Formulations B Dose Animal Groups (IV Bolus, Oral Gavage) A->B C Serial Blood Collection via Cannula B->C D Centrifuge to Isolate Plasma C->D E Store Plasma at -80°C D->E F Protein Precipitation of Plasma Samples E->F G Quantify Drug by LC-MS/MS F->G H Calculate PK Parameters (AUC, t₁/₂, F%) G->H

Caption: Workflow for a rodent pharmacokinetic study.

Bridging the Gap: In-Vitro vs. In-Vivo Correlation (IVIVC)

For N-Boc protected compounds, establishing a direct IVIVC can be exceptionally challenging.[14] An in-vitro assay might show high stability in plasma but rapid degradation in SGF. The in-vivo oral PK result, however, integrates gastric emptying rates, intestinal absorption kinetics, and hepatic first-pass metabolism, none of which are fully captured by simple static in-vitro models.

Comparative Data Summary
ParameterIn-Vitro EnvironmentIn-Vivo EnvironmentKey Considerations
Primary Cleavage Mechanism Acid Hydrolysis (in SGF)Acid Hydrolysis (in stomach) + potential enzymatic metabolismThe stomach is the primary site of expected Boc cleavage for oral drugs.
pH Exposure Fixed and controlled (e.g., 1.2 or 7.4)Dynamic and variable (stomach pH 1.5-3.5, intestine pH 6-7.5)Food effects can significantly alter gastric pH and residence time, impacting stability.
Enzyme Exposure Limited to matrix (e.g., plasma, microsomes)Systemic; high concentration in the liver (first-pass)In-vitro microsomal assays can help predict hepatic metabolism, but not its full impact on bioavailability.
Endpoint Half-life (t₁/₂) in a specific matrixBioavailability (F%), Clearance (CL), Volume of distribution (Vd)In-vivo endpoints are composite measures reflecting multiple ADME processes.
Predictive Power Good for identifying specific liabilities (e.g., acid sensitivity)Definitive measure of systemic exposure and stabilityPoor in-vitro stability in SGF is a strong predictor of low oral exposure of the intact drug.

Conclusion: A Holistic Approach to Stability Assessment

The stability of an N-Boc protected compound is not a single property but a context-dependent behavior. While its chemical foundation is a predictable acid-lability, the translation from a simple in-vitro buffer to a living system introduces layers of complexity.

  • In-vitro studies are indispensable for initial screening. They are rapid, cost-effective, and excellent for identifying fundamental liabilities like acid instability. A compound that rapidly degrades in SGF is unlikely to be orally bioavailable in its Boc-protected form, though it may effectively function as a prodrug, releasing the active amine in the stomach.

  • In-vivo studies are the definitive test. They provide the integrated, real-world data on exposure and persistence that is essential for making critical decisions in a drug development program.[]

As a senior application scientist, my recommendation is to employ a tiered approach. Begin with a panel of in-vitro assays (SGF, SIF, plasma, microsomes) to build a foundational understanding of the compound's vulnerabilities. If the profile is promising, or if gastric cleavage is the intended activation mechanism, proceed to a well-designed in-vivo pharmacokinetic study. This strategic combination of in-silico, in-vitro, and in-vivo tools provides the most comprehensive and reliable path to understanding and optimizing the biological performance of N-Boc protected compounds.

References

  • Waldmann, H., & Sebastian, D. (1994). Enzymatic protecting group techniques. Chemical Reviews, 94(4), 911-937. Available at: [Link]

  • Kaul, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Available at: [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23979. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 75(15), 5181-5192. Available at: [Link]

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559-587. Available at: [Link]

  • Kaul, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Available at: [Link]

  • Agrawal, N., & Vedejs, E. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]

  • Ol'khovich, M. V., et al. (2018). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ChemistrySelect, 3(31), 8888-8892. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Reddit r/Chempros discussion on N-boc deprotection. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Stillhart, C., et al. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 15(5), 1310. Available at: [Link]

  • Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), 48-58. Available at: [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Conference Report. Available at: [Link]

  • Tilstam, U., & Weinmann, H. (2002). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Angewandte Chemie International Edition, 41(9), 1486-1488. Available at: [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23971-23979. Available at: [Link]

  • ResearchGate discussion on N-BOC stability during RP-chromatography. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • Koppel, G. A., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Available at: [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23979. Available at: [Link]

  • Efler, P., et al. (2021). In Vitro Structure-Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Pharmacology Research & Perspectives, 9(6), e00877. Available at: [Link]

  • Yamane, T., et al. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 14(6), 1184. Available at: [Link]

  • Stewart, J. M. (1997). Cleavage methods following Boc-based solid-phase peptide synthesis. Methods in Enzymology, 289, 29-44. Available at: [Link]

  • St-Ours, A., et al. (2023). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. StatPearls Publishing. Available at: [Link]

  • AMBOSS: Medical Knowledge Distilled. (2019, September 13). Pharmacokinetics - Part 1: Topical and Systemic Drugs. YouTube. Available at: [Link]

  • Alila Medical Media. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. YouTube. Available at: [Link]

Sources

Comparative analysis of analytical techniques for chiral epoxide purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, chiral epoxides serve as high-value intermediates (e.g., in the synthesis of


-blockers and antibiotics). Their strain-driven reactivity makes them versatile but also chemically labile, posing unique challenges for enantiomeric purity analysis. This guide compares the four dominant analytical techniques—Chiral HPLC , Chiral GC , SFC , and NMR with Shift Reagents —providing researchers with a data-driven framework to select the optimal method based on analyte volatility, stability, and required sensitivity.

Technique Analysis & Protocols

A. Chiral HPLC: The Industry Gold Standard

Best For: Non-volatile, thermally unstable, or complex functionalized epoxides. Mechanism: Uses chiral stationary phases (CSPs), typically polysaccharide-based (amylose or cellulose derivatives), to discriminate enantiomers via hydrogen bonding,


 interactions, and steric inclusion.
Critical Consideration: Epoxide Stability

Epoxides are prone to ring-opening (solvolysis) in the presence of acidic or basic additives.

  • Rule: Avoid Trifluoroacetic acid (TFA) or primary amines in the mobile phase unless necessary.

  • Recommendation: Use neutral alcohols (Isopropanol, Ethanol) in Heptane/Hexane. If peak tailing occurs, use ultra-pure diethylamine (DEA) at

    
     only if the epoxide is base-stable.
    
Validated Protocol: Enantioseparation of Styrene Oxide[1]
  • Column: Chiralpak AS-H (Amylose tris[(S)-

    
    -methylbenzylcarbamate]), 
    
    
    
    mm, 5
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol (99:1 v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Performance Data:

    • Retention Time (

      
      ): (R)-isomer ~26 min, (S)-isomer ~29 min.
      
    • Resolution (

      
      ): 
      
      
      
      (Baseline separation).
B. Chiral GC: The Volatile Specialist

Best For: Low molecular weight, volatile epoxides (e.g., Propylene oxide, Epichlorohydrin). Mechanism: Cyclodextrin-based stationary phases separate enantiomers via inclusion complexation.

Validated Protocol: Propylene Oxide Analysis
  • Column: Astec CHIRALDEX A-TA (Trifluoroacetyl-

    
    -cyclodextrin), 30 m 
    
    
    
    0.25 mm.
  • Carrier Gas: Helium at 24 psi (constant pressure).

  • Oven Program: Isothermal at 30°C.

  • Injector: Split ratio 80:1, 250°C.

  • Detector: FID, 250°C.

  • Performance Data:

    • Separation Factor (

      
      ): 
      
      
      
      .
    • Run Time:

      
       minutes.
      
C. SFC (Supercritical Fluid Chromatography): The Green Contender

Best For: High-throughput screening and preparative purification. Mechanism: Uses supercritical CO


 with alcoholic modifiers. The low viscosity allows high flow rates with low backpressure.
Validated Protocol: Generic Screening for Aryl Epoxides
  • Column: Chiralpak IA (Immobilized Amylose),

    
     mm.
    
  • Mobile Phase: CO

    
     : Methanol (95:5 to 80:20 gradient).
    
  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Advantage: 3-5x faster than HPLC with reduced solvent consumption.

D. NMR with Chiral Shift Reagents: The Rapid Screen

Best For: Early-stage synthetic checks (ee < 95%), no column required. Mechanism: Paramagnetic lanthanide complexes (e.g., Eu(hfc)


) bind to the epoxide oxygen, inducing differential chemical shifts (

) for enantiomers.
Protocol:
  • Dissolve 10 mg epoxide in 0.6 mL CDCl

    
    .
    
  • Acquire reference

    
    H NMR.
    
  • Add Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 0.1 eq increments.
    
  • Monitor epoxide ring protons. Stop when peak splitting is sufficient for integration.

Comparative Performance Analysis

The following table synthesizes experimental data to contrast the capabilities of each technique.

FeatureChiral HPLCChiral GCSFCNMR (Shift Reagents)
Analyte Scope Broad (UV active)Volatiles onlyBroadAll (solubility dependent)
Sensitivity (LOD) High (

)
High (

)
High (

)
Low (~1-2%)
Resolution (

)
ExcellentGoodExcellentPoor (often overlapping)
Analysis Time 20–60 min10–30 min5–10 min15 min (setup dependent)
Sample Recovery Easy (Prep mode)DifficultVery EasyN/A (Contaminated)
Cost per Run High (Solvents)LowLow (CO

)
Medium (Reagents)

Decision Frameworks & Workflows

A. Method Selection Decision Matrix

This logic tree guides the selection of the primary analytical technique based on the physicochemical properties of the epoxide.

MethodSelection Start Start: Chiral Epoxide Sample IsVolatile Is the epoxide volatile? (BP < 150°C) Start->IsVolatile HighPrecision Is trace impurity analysis required? (ee > 99% needed) IsVolatile->HighPrecision No GC Technique: Chiral GC (Cyclodextrin Phase) IsVolatile->GC Yes UVActive Is the compound UV active? HighPrecision->UVActive Yes NMR Technique: NMR + Shift Reagent (Eu(hfc)3) HighPrecision->NMR No (Quick Screen) SFC Technique: SFC (High Throughput) UVActive->SFC High Throughput / Prep HPLC Technique: Chiral HPLC (Polysaccharide Phase) UVActive->HPLC Standard QC / Complex Matrix

Caption: Decision tree for selecting the optimal analytical technique based on volatility, precision requirements, and UV activity.

B. Chiral HPLC/SFC Method Development Workflow

A systematic approach to developing a robust separation method for new chiral epoxides.

MethodDev Step1 1. Column Screening (IA, AD, OD, AS) Step2 2. Mobile Phase Selection (Hex/IPA vs Hex/EtOH) Step1->Step2 Step3 3. Additive Check (Avoid Acid! Use DEA if basic) Step2->Step3 Step4 4. Optimization (Flow, Temp, Gradient) Step3->Step4 Step5 5. Validation (Linearity, LOD, Stability) Step4->Step5

Caption: Step-by-step workflow for developing a stability-conscious chiral HPLC/SFC method for epoxides.

Expert Insights & Causality

The "Silent" Enantiomer Risk: In drug development, the "wrong" epoxide enantiomer can react with downstream nucleophiles to create diastereomeric impurities that are incredibly difficult to remove later. Therefore, LOD (Limit of Detection) is the critical metric. While NMR is fast, it typically cannot detect


 minor enantiomer, making it unsuitable for final Quality Control (QC).

Why SFC is Overtaking HPLC: For epoxides, SFC offers a "kinetic stability" advantage. The residence time on the column is significantly shorter (often 3-5 minutes vs. 20+ minutes in HPLC). Since some epoxides can slowly ring-open on the silica surface of stationary phases, the speed of SFC minimizes on-column degradation, preserving the integrity of the measurement.

The Polysaccharide Dominance: Polysaccharide-based columns (e.g., Chiralpak/Chiralcel series) are preferred over Pirkle-type phases for epoxides because they offer a multimodal recognition mechanism (inclusion + H-bonding). This is essential for epoxides which often lack strong


-donor/acceptor groups required for Pirkle phases.

References

  • Core.ac.uk. (2012). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal‑organic framework crystals. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Retrieved from [Link]

  • ResearchGate. (2019). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Oral Bioavailability Assessment of Novel ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, chief among them being the successful formulation for oral administration. Oral bioavailability (%F) is a critical determinant of a drug's therapeutic potential, representing the fraction of an administered dose that reaches systemic circulation.[1][2] For novel chemical entities like ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE derivatives, a robust and systematic assessment of oral bioavailability is not just a regulatory requirement but a foundational pillar of a successful drug development program.

This guide provides a comprehensive framework for comparing the oral bioavailability of these novel epoxide derivatives. As specific experimental data for this compound class is not publicly available, we will establish a detailed, field-proven methodological workflow.[3] This approach will enable researchers to generate the necessary data to objectively compare derivatives and select candidates with the highest potential for clinical success.

Part 1: The Integrated Strategy for Bioavailability Assessment

Our assessment strategy is a multi-tiered approach, beginning with fundamental physicochemical profiling and progressing through sophisticated in vitro and in vivo models. This integrated workflow ensures that decisions are based on a holistic understanding of the compound's behavior.

digraph "Bioavailability_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Phase 1: Foundational Profiling"; bgcolor="#E8F0FE"; "Physicochemical" [label="Physicochemical\nCharacterization\n(Solubility, LogP, pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Phase 2: In Vitro Screening"; bgcolor="#E6F4EA"; "Permeability" [label="Permeability Assays\n(Caco-2, PAMPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolism" [label="Metabolic Stability\n(Liver Microsomes, S9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Phase 3: In Vivo Validation"; bgcolor="#FCE8E6"; "PK_Study" [label="Rodent Pharmacokinetic\nStudy (IV & PO Dosing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label = "Phase 4: Data Analysis"; bgcolor="#FEF7E0"; "Analysis" [label="Comparative Analysis &\nCandidate Selection", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Physicochemical" -> "Permeability" [label=" informs "]; "Physicochemical" -> "Metabolism" [label=" informs "]; "Permeability" -> "PK_Study" [label=" predicts absorption "]; "Metabolism" -> "PK_Study" [label=" predicts clearance "]; "PK_Study" -> "Analysis" [label=" provides F% "]; }

Overall workflow for assessing oral bioavailability.

Part 2: Foundational Physicochemical Characterization

Before any biological assays are performed, a thorough understanding of the physicochemical properties of each derivative is essential. These properties are the primary determinants of a drug's ability to dissolve in the gastrointestinal tract and permeate biological membranes.[4][5]

Key Parameters:

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a common reason for low bioavailability.[6]

  • Lipophilicity (LogP/LogD): This parameter describes a compound's affinity for lipid environments and is critical for predicting its ability to cross cell membranes.[7]

  • Ionization Constant (pKa): The pKa determines the charge of a molecule at different pH values, which significantly impacts its solubility and permeability across the varying pH environments of the GI tract.[8]

Experimental Protocols:

A detailed protocol for determining these properties should be established. For instance, kinetic solubility can be assessed using nephelometry, while LogD can be determined via shake-flask or chromatographic methods.

Part 3: In Vitro Models for Absorption and Metabolism

In vitro assays serve as cost-effective, high-throughput screening tools to predict a compound's performance in vivo.[9] They allow for the early identification of liabilities and the ranking of derivatives.

A. Intestinal Permeability Assessment: The Caco-2 Assay

The Caco-2 cell line, derived from a human colon carcinoma, is considered the gold standard in vitro model for predicting human oral drug absorption.[10] When cultured, these cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[11][12]

Causality Behind Experimental Choice: The Caco-2 assay is invaluable because it can distinguish between passive diffusion and active transport. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common mechanism for poor drug absorption.[11]

Detailed Caco-2 Permeability Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before each experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).[10]

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical side for A-B transport, basolateral for B-A).

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the receiver samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[11]

digraph "Caco2_Assay" { graph [nodesep=0.4, ranksep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Apical (Gut Lumen Side)"; bgcolor="#E8F0FE"; node_A [label=" Add Compound (C0)"]; }

subgraph "cluster_1" { label="Cell Monolayer"; bgcolor="#E6F4EA"; node_M [label="{ Tight Junctions | Enterocytes | Efflux Pumps (e.g., P-gp)}", shape=Mrecord, fillcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Basolateral (Blood Side)"; bgcolor="#FCE8E6"; node_B [label=" Sample & Quantify (dQ/dt)"]; }

node_A:f0 -> node_M:f1 [label=" Absorption (Papp A->B) ", dir=forward]; node_M:f2 -> node_A:f0 [label=" Efflux ", dir=back, style=dashed, color="#EA4335"]; node_M:f1 -> node_B:f0 [label=" Permeation ", dir=forward]; }

Diagram of the Caco-2 permeability assay.
B. Metabolic Stability Assessment: Liver Microsome Assay

The liver is the primary site of drug metabolism.[13] First-pass metabolism, where a drug is metabolized in the liver before reaching systemic circulation, can severely limit its oral bioavailability. The liver microsomal stability assay is a rapid and reliable method to estimate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15]

Causality Behind Experimental Choice: This assay provides a measure of intrinsic clearance (Clint), which is the rate at which a compound is metabolized by liver enzymes.[16] A high intrinsic clearance suggests that the compound will be rapidly cleared by the liver in vivo, likely resulting in poor oral bioavailability. Comparing Clint values across species (e.g., rat, dog, human) can also provide early insights into potential interspecies differences in metabolism.[13]

Detailed Liver Microsomal Stability Protocol:

  • Reaction Setup: The test compound (e.g., at 1 µM) is incubated with pooled liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[13]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[14]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (Clint) are calculated.[17]

Part 4: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, the definitive measure of oral bioavailability comes from in vivo pharmacokinetic (PK) studies in animal models, typically rodents.[18][19]

Causality Behind Experimental Choice: An in vivo PK study integrates all the factors affecting bioavailability—dissolution, absorption, distribution, and metabolism—into a single, quantifiable outcome.[20] To determine the absolute oral bioavailability (F), two arms of the study are required: one where the compound is administered intravenously (IV) and another where it is given orally (PO). The IV dose serves as the 100% bioavailability reference.[20]

Basic Rodent PK Study Protocol:

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection into a vein (e.g., tail vein) at a low dose (e.g., 1-2 mg/kg).

    • PO Group: The compound is administered via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing & Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

  • Bioavailability Calculation: Absolute oral bioavailability (F) is calculated as:

    • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 [20]

Part 5: Data Presentation and Comparative Analysis

To facilitate a direct comparison between the this compound derivatives, all generated data should be compiled into a structured table. This allows for at-a-glance identification of trends and structure-activity relationships (SAR).

Table 1: Comparative Profile of Epoxide Derivatives

Parameter Derivative 1 Derivative 2 Derivative 3 Control Cmpd
Physicochemical Properties
Kinetic Solubility (µM)
LogD at pH 7.4
pKa
In Vitro ADME
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
Caco-2 Efflux Ratio (Papp B-A/A-B)
Human Microsomal Clint (µL/min/mg)
Rat Microsomal Clint (µL/min/mg)
In Vivo Pharmacokinetics (Rat)
IV Clearance (mL/min/kg)
Oral Cmax (ng/mL)
Oral AUC (ng*h/mL)
Oral Bioavailability (F%)

By systematically applying this integrated assessment strategy, researchers can confidently rank and compare their novel derivatives. This data-driven approach, grounded in established scientific principles and robust experimental design, provides the critical insights needed to select the most promising candidates for advancement in the drug development pipeline.

References

  • Physicochemical Properties effect on Absorption of Drugs. (n.d.). Slideshare.
  • What are the factors affecting the bioavailability of oral drugs? (2025, May 21). Patsnap Synapse.
  • Factors Influencing Oral Drug Absorption. (n.d.). Scribd.
  • Pharmacokinetics / Biopharmaceutics - physiological factors affecting oral absorption. (n.d.). Scribd.
  • Overview of factors affecting oral drug absorption. (n.d.). ResearchGate.
  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Parrott, N., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io.
  • Hepatic Microsomal Stability (human, rat, or mouse). (n.d.). Bienta.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). ACS Publications.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (n.d.). ResearchGate.
  • Fagerholm, U. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.bioRxiv.
  • Fagerholm, U. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.bioRxiv.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.PMC.
  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. (n.d.). PMC.
  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). ULisboa Research Portal.
  • Yoshikawa, K., et al. QSAR Model for Drug Human Oral Bioavailability.Journal of Medicinal Chemistry.
  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (2017, June 29). Wiley Analytical Science.
  • A Novel Chemometric Method for the Prediction of Human Oral Bioavailability. (n.d.). MDPI.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). SciSpace.
  • DISCOVERY IN VIVO PHARMACOKINETICS. (n.d.). Meadowhawk Biolabs.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse.
  • This compound (C15H27NO3). (n.d.). PubChemLite.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
Reactant of Route 2
Reactant of Route 2
ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.